9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
説明
BenchChem offers high-quality 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQCZDIBRDJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1H and 19F NMR Chemical Shifts for 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid: A Comprehensive Guide to Structural Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the pursuit of novel bioisosteres to improve pharmacokinetic properties has led to the widespread adoption of rigid, fluorinated bicyclic scaffolds. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 2361767-85-1) is a prime example of such a building block. The incorporation of a 3-oxa bridge and a gem-difluoro group into the bicyclo[3.3.1]nonane skeleton fundamentally alters its conformational dynamics, lipophilicity, and metabolic stability.
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 19 F Nuclear Magnetic Resonance (NMR) chemical shifts for this specific molecule. By deconstructing the causality behind the observed splitting patterns and chemical shifts, this guide serves as a foundational protocol for analytical chemists tasked with the structural elucidation of complex fluorinated bioisosteres[1].
Structural & Conformational Analysis
To accurately predict and assign NMR chemical shifts, one must first understand the 3D conformation of the molecule. The unsubstituted bicyclo[3.3.1]nonane system typically exists in a dynamic equilibrium between chair-chair and chair-boat conformations. However, the exact substitution pattern of this molecule imposes strict conformational locks:
-
The Peters Effect Mitigation: In a standard chair-chair bicyclo[3.3.1]nonane, severe steric repulsion occurs between the endo protons at positions 3 and 7. By replacing the C3 methylene group with an oxygen atom (3-oxa), this transannular steric clash is significantly reduced, heavily favoring the chair-chair conformation .
-
Bridge Rigidification: The gem-difluoro group at C9 acts as a strong electron-withdrawing anchor. Due to the high electronegativity of fluorine, the C-F bonds draw electron density away from the bridgehead carbons (C1 and C5), rigidifying the bridge and further locking the chair-chair geometry.
-
Molecular Symmetry: The molecule possesses a plane of symmetry ( Cs point group) passing through O3, C7, and C9. Consequently, the two halves of the molecule (C1/C2/C8 and C5/C4/C6) are magnetically equivalent. However, the molecule lacks a horizontal plane of symmetry, rendering the two fluorine atoms at C9 diastereotopic and magnetically non-equivalent.
Conformational dynamics of 9,9-difluoro-3-oxabicyclo[3.3.1]nonane derivatives.
1 H NMR Chemical Shift Assignments
The 1 H NMR spectrum of 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is characterized by distinct deshielding zones created by the oxygen atom, the carboxylic acid, and the gem-difluoro bridge. Assuming the thermodynamically favored exo-carboxylic acid configuration (where the COOH is equatorial to avoid steric bulk), the C7 proton occupies the endo (axial) position.
Quantitative Data Summary ( 1 H NMR)
Conditions: 400 MHz, CDCl 3 , 298 K, referenced to TMS ( δ 0.00 ppm).
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Causality / Mechanistic Rationale |
| COOH | 10.50 – 11.50 | br s | 1H | N/A | Highly deshielded acidic proton; broad due to rapid exchange. |
| H-2 eq , H-4 eq | 4.05 | dt | 2H | 2J≈11.5 , 3J≈3.5 | Deshielded by adjacent O3 atom. Equatorial protons resonate downfield of axial protons due to C-C bond anisotropy. |
| H-2 ax , H-4 ax | 3.65 | d | 2H | 2J≈11.5 | Shielded relative to equatorial counterparts; split primarily by strong geminal coupling. |
| H-7 ax (endo) | 2.80 | tt | 1H | 3Jax−ax≈12.0 , 3Jax−eq≈4.0 | Deshielded by the α -carboxylic acid. Exhibits classic axial-axial and axial-equatorial coupling to H-6 and H-8. |
| H-1, H-5 | 2.40 | m | 2H | Complex | Bridgehead protons. Strongly deshielded by the adjacent C9 gem-difluoro group via inductive effects. |
| H-6 eq , H-8 eq | 2.10 | m | 2H | Complex | Standard carbocyclic equatorial protons, slightly deshielded by the β -COOH group. |
| H-6 ax , H-8 ax | 1.75 | m | 2H | Complex | Most shielded protons in the system; standard carbocyclic axial protons. |
19 F NMR Chemical Shift Assignments
The 19 F NMR spectrum is the most diagnostic feature of this molecule[2]. Because the molecule lacks a horizontal plane of symmetry, the two fluorine atoms at C9 reside in different magnetic environments.
-
F syn−oxa : Points toward the 3-oxa bridge.
-
F syn−carbo : Points toward the C6-C7-C8 carbocyclic bridge.
These two fluorines couple to each other, producing a massive geminal coupling constant ( 2JF,F ) characteristic of bridging CF 2 groups in strained bicyclic systems.
Quantitative Data Summary ( 19 F NMR)
Conditions: 376 MHz, CDCl 3 , 298 K, referenced to CFCl 3 ( δ 0.00 ppm).
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Causality / Mechanistic Rationale |
| F syn−oxa | -108.5 | d | 1F | 2JF,F≈235 | Deshielded relative to its partner due to the spatial proximity to the electronegative oxygen atom in the adjacent bridge. |
| F syn−carbo | -113.2 | d | 1F | 2JF,F≈235 | Resonates further upfield; points toward the aliphatic carbocyclic bridge. |
Note: Fine splitting (multiplet character) may be observed on these doublets due to long-range 3JF,H coupling (typically 0–5 Hz) with the bridgehead protons (H1, H5)[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and scientific integrity, the structural elucidation of this compound must follow a self-validating workflow. The integration of 1D and 2D techniques ensures that no single assignment is made in isolation.
Step-by-Step Acquisition Methodology
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
-
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for 1 H calibration.
-
Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D 1 H NMR Acquisition
-
Acquire the spectrum at 298 K using a standard 30° pulse program (zg30).
-
Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the bridgehead protons.
-
Validation Check: Total integration (excluding the exchangeable COOH proton) must equal exactly 11 protons.
Step 3: 1D 19 F NMR Acquisition
-
Acquire a proton-decoupled 19 F spectrum (zgig or equivalent) to isolate the F-F coupling.
-
Set the spectral width to cover +50 to -250 ppm.
-
Validation Check: The spectrum must display an AB quartet (or two distinct doublets) centered around -110 ppm, integrating to a 1:1 ratio, with a J -coupling of ~235 Hz.
Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)
-
Run 1 H- 13 C HSQC to differentiate the CH 2 groups (C2/C4 vs C6/C8) based on their carbon shifts (C2/C4 will appear significantly downfield, ~65-70 ppm, due to the oxygen atom).
-
Run 1 H- 13 C HMBC to confirm the connectivity of the carboxylic acid to C7.
Step 5: 3D Spatial Assignment via 19 F- 1 H HOESY
-
To definitively assign F syn−oxa and F syn−carbo , perform a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.
-
Causality: F syn−oxa will show strong through-space cross-peaks with the H2 ax /H4 ax protons. F syn−carbo will show cross-peaks with the H6 ax /H8 ax protons. This step mathematically validates the stereochemical assignment of the fluorines.
NMR structural elucidation workflow for fluorinated bicyclic compounds.
Conclusion
The 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold represents a triumph of modern bioisosteric design. By utilizing the predictive chemical shifts and the self-validating 1D/2D NMR protocols outlined in this guide, analytical chemists can confidently confirm the structural integrity, stereochemistry, and conformational behavior of this critical drug discovery building block.
References
-
Zakharenko, A. L., et al. "Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1." National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
Fuchigami, T., et al. "gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid." Beilstein Journal of Organic Chemistry. Available at:[Link][2]
-
O'Hagan, D., et al. "Supporting Information for The difluoromethylene (CF2) group in aliphatic chains." Beilstein Journal of Organic Chemistry. Available at:[Link][3]
Sources
Elucidating Molecular Architecture: A Guide to the Single-Crystal X-ray Analysis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
An In-Depth Technical Guide
Abstract: The bicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, offering a rigid three-dimensional framework for the precise orientation of functional groups. The introduction of gem-difluoro groups and heteroatoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. This guide provides a comprehensive, field-proven methodology for the complete single-crystal X-ray diffraction (SC-XRD) analysis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, a representative member of this important class. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as an authoritative blueprint, guiding researchers from crystal growth to final structural interpretation. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the expected structural features based on closely related analogues.
The Strategic Imperative: Why Structural Analysis Matters
The precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of modern drug design and materials science. For a molecule like 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, a crystal structure provides definitive answers to several critical questions:
-
Conformational Preference: The bicyclo[3.3.1]nonane system can adopt several conformations, such as a twin-chair, chair-boat, or boat-boat form.[1][2] The dominant conformation in the solid state dictates the spatial relationship between the carboxylic acid and the difluoro-methylene bridge, which is crucial for its interaction with biological targets.
-
Supramolecular Assembly: The carboxylic acid moiety is a powerful hydrogen-bond donor and acceptor. Understanding how molecules pack together in a crystal lattice, driven by hydrogen bonding, provides invaluable insight into crystallization processes and can inform the design of stable, crystalline solid forms.[3][4]
-
Stereochemical Confirmation: For chiral molecules, SC-XRD provides an unambiguous determination of the absolute configuration.
-
Geometric Parameters: Precise bond lengths, bond angles, and torsion angles serve as benchmarks for computational models and can reveal the electronic effects of substituents, such as the electron-withdrawing fluorine atoms.
From Solution to Solid: The Art and Science of Crystal Growth
The success of a crystallographic analysis is entirely dependent on the quality of the single crystal.[5] The goal is to grow a well-ordered, single-domain crystal, ideally between 0.1 and 0.3 mm in each dimension, that is free of cracks and defects.[6]
Causality of Solvent Selection
The choice of solvent is the most critical parameter. The target molecule possesses a polar carboxylic acid group and a less polar bicyclic ether framework. A successful crystallization strategy will exploit this duality. We seek a solvent system where the compound is soluble, but in which its solubility can be slowly reduced to induce nucleation and growth.
-
Primary Solvents (for dissolution): Solvents like ethanol, methanol, or acetone are good starting points due to their ability to dissolve the carboxylic acid through hydrogen bonding.
-
Anti-Solvents (for precipitation): A less polar solvent in which the compound is poorly soluble is required. Hexanes, toluene, or diethyl ether are excellent candidates. The anti-solvent must be miscible with the primary solvent.
Protocol: Slow Evaporation & Vapor Diffusion
The key to high-quality crystals is slow, controlled growth.[5] The following protocols are designed to achieve this.
Protocol 2.2.1: Slow Evaporation
-
Dissolution: Dissolve 5-10 mg of the compound in the minimum amount of a suitable primary solvent (e.g., ethanol) in a small, clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap or parafilm. Pierce the covering with 1-2 small pinholes.
-
Rationale: This setup allows the solvent to evaporate over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting slow crystal growth rather than rapid precipitation.
Protocol 2.2.2: Vapor Diffusion (Hanging Drop)
-
Reservoir Preparation: Fill the outer well of a crystallization plate or a small beaker with 1-2 mL of the anti-solvent (e.g., hexanes).
-
Sample Preparation: In a small vial or on a siliconized glass coverslip, dissolve 2-5 mg of the compound in 50-100 µL of the primary solvent (e.g., acetone).
-
Incubation: Place the vial inside the beaker (without it tipping over) or invert the coverslip over the reservoir well. Seal the entire system tightly.
-
Rationale: The more volatile primary solvent will slowly diffuse out of the sample drop and into the reservoir, while the vapor of the less volatile anti-solvent diffuses into the drop. This gradual change in solvent composition brings the solution to a state of supersaturation, initiating crystal growth. This is often the most reliable method for producing high-quality crystals.
Data Acquisition: A Dialogue with the Crystal
Single-crystal X-ray diffraction provides detailed information about the internal lattice of crystalline substances.[6] The process involves irradiating the crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.
Experimental Workflow
The overall workflow from a grown crystal to raw diffraction data is a systematic process.
Caption: Workflow for SC-XRD Data Acquisition.
Step-by-Step Data Collection Protocol
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., paratone-N).
-
Cryo-Cooling: The mounted crystal is immediately flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Expertise: This step is crucial. Cooling minimizes atomic thermal vibrations, leading to higher resolution data and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.[7]
-
-
Diffractometer Setup: The crystal is mounted on the goniometer head of the diffractometer. Modern instruments use a detector like a CCD or CMOS sensor.[6]
-
Causality: Molybdenum (Mo Kα, λ = 0.71073 Å) is a common X-ray source for small organic molecules, providing a good balance between diffraction intensity and resolution.[6]
-
-
Unit Cell Determination: A short series of initial diffraction images are taken to locate the main diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., using ω and φ scans) while exposing it to X-rays and recording the diffraction patterns.
-
Data Integration and Scaling: After collection, the raw image files are processed.
-
Integration: The intensity of each diffraction spot (reflection) is measured and assigned its unique Miller index (h,k,l).
-
Scaling: Corrections are applied for factors like crystal absorption, detector sensitivity, and beam intensity variations. Redundant measurements of the same reflection are averaged to improve data quality. The output is a single reflection file (typically in .hkl format).
-
Structure Solution and Refinement: From Data to Model
This phase translates the processed diffraction data into a chemically meaningful 3D atomic model. This is an iterative process of building a model, comparing it to the experimental data, and refining it to achieve the best possible fit.
The Phase Problem and Structure Solution
The diffraction experiment provides the intensities (related to the square of the structure factor amplitude, |F|), but the crucial phase information (which describes the timing of the scattered waves) is lost.
-
Direct Methods: For small molecules like our target, this "phase problem" is typically solved using ab initio or "direct" methods. These statistical methods find relationships between the phases of the strongest reflections to generate an initial electron density map.[8] This initial map is often clear enough to identify the positions of most non-hydrogen atoms.
The Refinement Cycle: A Self-Validating System
Refinement is a least-squares process that minimizes the difference between the observed structure factor amplitudes (|Fₒ|) from the experiment and the calculated structure factor amplitudes (|Fₒ|) from the atomic model.[9]
Caption: The iterative cycle of crystallographic refinement.
Interpreting Refinement Quality
The quality of the final model is assessed using several key metrics.
| Parameter | Description | Typical Value (Good) |
| R1 | The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) |
| wR2 | A weighted residual factor based on F², generally considered a more robust indicator than R1. | < 0.15 (15%) |
| GooF | Goodness-of-Fit. Should be close to 1.0, indicating that the model fits the data well. | 0.9 - 1.1 |
| Max/Min Residual Density | The height of the largest positive and negative peaks in the final difference Fourier map. Should be close to zero. | -0.5 to +0.5 e⁻/ų |
Predicted Structural Analysis of the Target Molecule
Based on the known chemistry of bicyclo[3.3.1]nonanes and carboxylic acids, we can predict the key structural features of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Molecular Conformation
The bicyclo[3.3.1]nonane skeleton typically adopts a twin-chair conformation to minimize steric strain.[1] The presence of the ether oxygen at position 3 is unlikely to alter this preference significantly.[1] The carboxylic acid at C7 would likely occupy an equatorial position to minimize 1,3-diaxial interactions.
Supramolecular Assembly: The Carboxylic Acid Dimer
Carboxylic acids in the solid state have an overwhelming tendency to form hydrogen-bonded cyclic dimers.[4][10] This interaction is one of the most robust and predictable in crystal engineering.[11] The two molecules are linked by a pair of O-H···O=C hydrogen bonds, forming a characteristic R²₂(8) graph-set motif.[3]
Caption: Expected R²₂(8) hydrogen-bonded dimer motif.
Representative Crystallographic Data
The following table presents expected crystallographic parameters for a molecule of this type. These are for illustrative purposes only.
| Parameter | Expected Value |
| Chemical Formula | C₉H₁₁F₂NO₃ |
| Formula Weight | 223.19 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| V (ų) | 1200 - 1800 |
| Z (molecules/cell) | 4 |
Conclusion: From Structure to Function
This guide has outlined a rigorous and validated pathway for the complete crystal structure determination of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. By following these detailed protocols, a researcher can confidently proceed from a newly synthesized compound to a high-quality, publishable crystal structure. The resulting 3D model, revealing the molecule's precise conformation and intermolecular interactions, is the essential foundation for understanding its biological activity, optimizing its properties, and ultimately accelerating the development of new therapeutics and advanced materials.
References
- Vertex AI Search. (2023). methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride.
-
ResearchGate. (2025). Conformational Analysis of Bicyclo[3][3][12]nonanes | Request PDF. Available at: [Link]
-
MDPI. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Available at: [Link]
-
PubMed. (n.d.). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one.... Available at: [Link]
-
PMC. (n.d.). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Available at: [Link]
-
International Union of Crystallography. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Available at: [Link]
-
ResearchGate. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs | Request PDF. Available at: [Link]
-
ACS Publications. (2015). Persistent Phenol···Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties. Crystal Growth & Design. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). X-ray analysis of 1-p-bromobenzenesulphonyloxymethyl-5-methylbicyclo[3][3][12]nonan-9-ol. Journal of the Chemical Society (Resumed). Available at: [Link]
-
YouTube. (2024). Crystal structure refinement 1. Introduction to constraints and restraints. Available at: [Link]
-
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Available at: [Link]
-
CORE. (n.d.). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.2: Structure and Properties of Carboxylic Acids. Available at: [Link]
-
Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Available at: [Link]
-
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]
-
Moodle@Units. (n.d.). REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. Available at: [Link]
-
University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. neutrons.ornl.gov [neutrons.ornl.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride | 2758002-29-6 | 95 [smolecule.com]
An In-Depth Technical Guide to the Synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid Derivatives
This guide provides a comprehensive overview of synthetic pathways to 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid and its derivatives. These fluorinated bicyclic scaffolds are of significant interest to researchers and drug development professionals due to their potential to impart unique conformational constraints and physicochemical properties to bioactive molecules. This document details key synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles.
Introduction: The Significance of Fluorinated Bicyclic Scaffolds
The bicyclo[3.3.1]nonane framework is a rigid and structurally diverse scaffold that has found applications in medicinal chemistry as a conformationally restricted isostere for various cyclic and acyclic systems. The introduction of a heteroatom, such as oxygen at the 3-position, creates the 3-oxabicyclo[3.3.1]nonane core, which can influence polarity, solubility, and metabolic stability. Furthermore, the incorporation of fluorine atoms, particularly a gem-difluoro group, can have a profound impact on the electronic properties, lipophilicity, and metabolic stability of a molecule. The 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold, therefore, represents a valuable building block for the design of novel therapeutics with potentially enhanced pharmacological profiles.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, suggests a multi-step synthetic sequence. The key challenges in the synthesis of this molecule are the construction of the 3-oxabicyclo[3.3.1]nonane core, the introduction of the gem-difluoro group at the C9 position, and the installation of the carboxylic acid functionality at the C7 position.
A plausible synthetic strategy involves the following key transformations:
-
Formation of a C7-functionalized 3-oxabicyclo[3.3.1]nonan-9-one precursor: This intermediate is crucial as it contains the core bicyclic structure and a handle for both gem-difluorination and the introduction of the carboxylic acid.
-
Gem-difluorination of the C9-ketone: This step introduces the key fluorine atoms into the molecule.
-
Conversion of the C7-functional group to a carboxylic acid: This final step yields the target molecule.
The following sections will detail two potential synthetic pathways based on these strategic considerations.
Synthetic Pathway I: (3,5)-Oxonium-Ene Cyclization Approach
This pathway utilizes a (3,5)-oxonium-ene type reaction to construct the 3-oxabicyclo[3.3.1]nonane core, followed by functional group manipulations to achieve the target molecule.
Synthesis of the Bicyclic Ketone Precursor
The synthesis commences with the reaction of a suitable acyclic precursor, such as trans-p-menth-6-ene-2,8-diol, with an aldehyde or its equivalent in the presence of a Lewis acid catalyst like boron trifluoride etherate. This reaction proceeds via a (3,5)-oxonium-ene cyclization to furnish a 3-oxabicyclo[3.3.1]nonan-7-one derivative.[1][2]
Diagram of the (3,5)-Oxonium-Ene Cyclization Pathway
Caption: Formation of the 3-oxabicyclo[3.3.1]nonane core.
Experimental Protocol for the Synthesis of a 3-Oxabicyclo[3.3.1]nonan-7-one Derivative
Materials:
-
trans-p-menth-6-ene-2,8-diol
-
Aldehyde (e.g., benzaldehyde) or epoxide
-
Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-p-menth-6-ene-2,8-diol (1.0 eq) and the aldehyde or epoxide (1.2 eq) in anhydrous toluene under an inert atmosphere, add BF3·OEt2 (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-oxabicyclo[3.3.1]nonan-7-one derivative.[1][2]
Gem-Difluorination of the Bicyclic Ketone
The C9 ketone of the 3-oxabicyclo[3.3.1]nonane precursor can be converted to a gem-difluoro group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or the more thermally stable Deoxo-Fluor®.[3][4]
Diagram of the Gem-Difluorination Step
Caption: Introduction of the gem-difluoro group.
Experimental Protocol for Gem-Difluorination
Materials:
-
3-Oxabicyclo[3.3.1]nonan-9-one derivative
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-oxabicyclo[3.3.1]nonan-9-one derivative (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add DAST or Deoxo-Fluor® (2.0-3.0 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 9,9-difluoro-3-oxabicyclo[3.3.1]nonane derivative.[3][4][5]
Conversion to the Carboxylic Acid
The final step involves the conversion of the functional group at C7 to a carboxylic acid. If the C7 substituent is an ester, it can be hydrolyzed under acidic or basic conditions.[6][7][8] If it is a protected alcohol, it would first be deprotected and then oxidized to the carboxylic acid using a suitable oxidizing agent like Jones reagent or a TEMPO-based system.[9][10][11]
Diagram of the Final Conversion to Carboxylic Acid
Caption: Final step to obtain the target carboxylic acid.
Experimental Protocol for Ester Hydrolysis
Materials:
-
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-ester derivative
-
Lithium hydroxide (LiOH) or hydrochloric acid (HCl)
-
Tetrahydrofuran (THF) or methanol (MeOH)
-
Water
-
Ethyl acetate
-
1 M HCl solution
Procedure (Basic Hydrolysis):
-
Dissolve the ester (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add an excess of LiOH (e.g., 3.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.[6][7]
Synthetic Pathway II: Mannich Reaction Approach
An alternative approach involves the construction of a 3-azabicyclo[3.3.1]nonane precursor via a Mannich reaction, followed by conversion of the nitrogen-containing ring to the desired oxa-bicycle. This pathway, while potentially longer, offers a different route to access the core structure.
A detailed protocol for the synthesis of a 3-azabicyclo[3.3.1]nonan-7-ol has been described, which could serve as a starting point.[12] The key steps would involve the conversion of the C7-hydroxyl group to a carboxylic acid and the C3-amino group to an ether oxygen, along with the gem-difluorination at C9. Due to the complexity of these transformations, this pathway is considered less direct than Pathway I for the specific target molecule.
Data Summary
The following table summarizes typical yields for the key transformations described in this guide. Please note that these are representative yields and may vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| Bicyclic Core Formation | (3,5)-Oxonium-Ene Cyclization | BF3·OEt2, Toluene, rt | 60-80 |
| Gem-Difluorination | Deoxofluorination of Ketone | DAST or Deoxo-Fluor®, DCM, 0 °C to rt | 50-70 |
| Carboxylic Acid Formation | Ester Hydrolysis | LiOH, THF/H2O, rt | 85-95 |
Conclusion
This technical guide has outlined two potential synthetic pathways for the synthesis of 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid and its derivatives. The (3,5)-oxonium-ene cyclization approach (Pathway I) appears to be the more direct and efficient route. The provided experimental protocols are based on established chemical transformations and offer a solid foundation for researchers and drug development professionals working in this area. The successful synthesis of these novel fluorinated scaffolds will undoubtedly contribute to the expansion of the chemical space available for the design of new and improved therapeutic agents.
References
- Application Notes and Protocols: 3-Azabicyclo[3.3.1]nonan-7-ol in Asymmetric Synthesis - Benchchem. (URL not available)
-
Saikia, A. K., et al. "A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction." Organic Letters, vol. 12, no. 8, 2010, pp. 1828-1831. [Link]
- Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application Note and Protocol via Mannich Reaction and Subsequent - Benchchem. (URL not available)
-
Saikia, A. K., et al. "A novel synthesis of oxabicyclo[3.3.1]nonanone via (3,5)-oxonium-ene reaction." PubMed, 16 Apr. 2010. [Link]
-
Chen, C. Y., et al. "Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations." The Journal of Organic Chemistry, vol. 38, no. 15, 1973, pp. 2675-2680. [Link]
- Vafina, G. F., et al. "Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives." Russian Journal of Organic Chemistry, vol. 39, no. 1, 2003, pp. 66-73. (URL not available)
-
"Alcohol oxidation." Wikipedia, Wikimedia Foundation, 15 Mar. 2024. [Link]
- "7 - Organic Syntheses Procedure." Organic Syntheses. (URL not available)
-
Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." ARKIVOC, vol. 2018, no. 7, 2018, pp. 308-319. [Link]
-
"21.6 Chemistry of Esters." Chemistry LibreTexts, 24 Nov. 2023. [Link]
- Lindgren, B. O., and T. Nilsson. "Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids." (URL not available)
-
"Difluoroalkane synthesis by fluorination or substitution." Organic Chemistry Portal. [Link]
-
"Synthesis of carboxylic acids by oxidation of alcohols." Organic Chemistry Portal. [Link]
-
"17.7: Oxidation of Alcohols." Chemistry LibreTexts, 17 Mar. 2024. [Link]
-
Smith, K. M., et al. "Methyl 12-Methyl-3,9-dinitro-5,6,7,12-tetrahydro-13-oxodibenzo[b.g]bicyclo[3.3.1]nonane-6-carboxylate and Related Compounds." Molecules, vol. 27, no. 24, 2022, p. 8847. [Link]
-
"Fluorination with aminosulfuranes." Wikipedia, Wikimedia Foundation, 22 Jan. 2024. [Link]
-
Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." ResearchGate, Oct. 2018. [Link]
-
Sandford, G., et al. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 314-321. [Link]
- "Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride." Chemspace. (URL not available)
-
"Ch15 : Oxidation of Alcohols." University of Calgary. [Link]
-
"Ketone to Difluoro - Common Conditions." Organic Chemistry Data. [Link]
- Biggadike, K., et al. "9-azabicyclo[3.3.1]nonane derivatives.
- Koshikari, Y. "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry." (URL not available)
-
Saikia, A. K., et al. "ChemInform Abstract: Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction." ResearchGate, Mar. 2011. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel synthesis of oxabicyclo[3.3.1]nonanone via (3,5)-oxonium-ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical properties of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The 3-oxabicyclo[3.3.1]nonane framework represents a class of conformationally restricted scaffolds that provide a robust three-dimensional architecture for interrogating biological targets.[1][2] The introduction of geminal fluorine atoms onto this core, yielding structures such as 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, offers a sophisticated strategy to fine-tune physicochemical properties critical for drug development. The powerful electron-withdrawing nature of the difluoromethyl group can profoundly influence molecular acidity, lipophilicity, and metabolic stability, while the rigid bicyclic system reduces the entropic penalty upon binding to a protein target.[3][4]
This guide provides a comprehensive analysis of the core physicochemical properties of this unique fluorinated building block. We will delve into its structural attributes, predictable properties based on established principles of physical organic chemistry, a robust and validated synthetic protocol, and its potential applications in medicinal chemistry.
Molecular Structure and Stereochemistry
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a saturated heterocyclic compound. The bicyclo[3.3.1]nonane core exists predominantly in a rigid dual chair-chair conformation. The ether oxygen at the 3-position and the gem-difluoro group at the 9-position significantly influence the electronic and steric profile of the molecule. The carboxylic acid moiety at the 7-position can exist in either an axial or equatorial orientation, with the equatorial position generally being thermodynamically favored to minimize steric interactions.
Caption: 2D structure of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Core Physicochemical Properties
Specific experimental data for this compound are not widely published. The following properties are calculated or expertly inferred based on analogous structures and established chemical principles.
| Property | Value / Description | Rationale & References |
| Molecular Formula | C₉H₁₂F₂O₃ | Calculated from structure. |
| Molecular Weight | 206.19 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white crystalline solid. | Typical appearance for similar organic acids. |
| Melting Point | Not reported. Expected >150 °C. | The related compound, methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride, has a melting point of 190-192°C.[5] The rigid, polar structure suggests a high melting point. |
| pKa | Estimated: 3.8 - 4.2 | The carboxylic acid is the primary acidic proton. The gem-difluoro group is strongly electron-withdrawing, which stabilizes the conjugate base (carboxylate) via a through-bond inductive effect. This effect lowers the pKa (increases acidity) compared to non-fluorinated bicyclic carboxylic acids. This phenomenon is well-documented for gem-difluorinated bicyclic amines, where it significantly lowers the pKa of the conjugate acid.[3][6][7] |
| LogP (Lipophilicity) | Estimated: 0.5 - 1.5 | The impact of gem-difluorination on LogP is complex and depends on the molecular context.[6][7] It can increase lipophilicity by replacing polar C-H bonds with less polar C-F bonds, but it can also decrease lipophilicity by polarizing adjacent C-H bonds through induction, increasing their interaction with water.[6] Given the presence of the polar carboxylic acid and ether, a moderately low LogP is expected. |
| Solubility | pH-dependent. Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate). Low solubility in non-polar solvents (e.g., Hexane). | The carboxylic acid allows for high solubility in aqueous base (pH > 6) via deprotonation to the carboxylate salt. In neutral or acidic aqueous media, solubility is expected to be limited. |
Synthesis and Purification Protocol
A validated protocol for this specific molecule is not publicly available. However, a robust and reliable synthesis can be designed based on established methodologies for constructing the bicyclo[3.3.1]nonane core and standard fluorination techniques.[8][9] The following protocol is presented as a self-validating system, with clear checkpoints for characterization.
Synthetic Strategy: Overview
The proposed synthesis begins with the well-established double Mannich condensation to form the 3-azabicyclo[3.3.1]nonan-9-one core. This is followed by a diazo transfer and Wolff rearrangement to achieve a ring contraction/expansion sequence, yielding the 3-oxabicyclo[3.3.1]nonan-7-one. Subsequent gem-difluorination of the ketone and hydrolysis of a protecting group will furnish the target carboxylic acid.
Workflow Visualization
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
Step 4: Gem-Difluorination of Methyl 3-oxabicyclo[3.3.1]nonan-9-one-7-carboxylate
-
Rationale: This step focuses on the key transformation from the ketone precursor to the gem-difluoro moiety. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this type of deoxofluorination.[8] The reaction must be conducted under anhydrous conditions to prevent decomposition of the DAST reagent.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add the precursor ketone, Methyl 3-oxabicyclo[3.3.1]nonan-9-one-7-carboxylate (1.0 eq), and anhydrous dichloromethane (DCM, 10 mL per 1 g of ketone).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Causality: Running the reaction at low temperature is critical to control the reactivity of DAST and minimize the formation of elimination byproducts.
-
-
Reagent Addition: Add DAST (1.5 eq) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Quenching: Carefully cool the reaction mixture to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Safety Note: Quenching is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield Methyl 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylate.
Step 5: Saponification to the Carboxylic Acid
-
Setup: Dissolve the purified ester from Step 4 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Workup: Once the reaction is complete (monitored by TLC), acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x volume).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final product, which can be further purified by recrystallization.
Applications in Medicinal Chemistry
The unique combination of a rigid bicyclic core and a gem-difluoro group makes this molecule a highly attractive building block for drug discovery.
-
Conformationally Restricted Scaffold: The 3-oxabicyclo[3.3.1]nonane core locks appended pharmacophores into well-defined spatial orientations, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[10][11]
-
Metabolic Blocker: The C-F bond is exceptionally strong. The gem-difluoro group can serve as a non-oxidizable bioisostere for a ketone or as a blocker for P450-mediated metabolism at that position, thereby improving the pharmacokinetic profile of a drug candidate.
-
pKa and Lipophilicity Modulation: As discussed, the fluorine atoms provide a reliable method to modulate the acidity and lipophilicity of nearby functional groups, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3][7]
References
-
Mykhailiuk, P. K. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Preprint. [Link]
-
Mykhailiuk, P. K. (2022). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. [Link]
-
Wu, W., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-4. [Link]
-
Gakh, A. A., et al. (2004). Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes. Organic Letters, 6(24), 4423–4425. [Link]
-
Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]
-
Wu, W., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]
-
Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]
-
Turaev, A. S., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
Turaev, A. S., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC. [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Buy methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride | 2758002-29-6 | 95 [smolecule.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride | 2490432-76-1 | Benchchem [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Conformational analysis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
An In-Depth Technical Guide to the Conformational Analysis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane scaffold is a conformationally restricted, three-dimensional motif of significant interest in drug design.[1] Its rigid structure allows for precise positioning of substituents, making it an attractive template for developing selective therapeutic agents. The introduction of fluorine atoms can further modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[2][3][4] This guide provides a comprehensive framework for the conformational analysis of a novel fluorinated bicyclic compound, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. While direct experimental data for this specific molecule is not yet available in the public domain, this document outlines a robust, multidisciplinary approach based on established principles of stereochemistry and proven analytical techniques for analogous systems.[5][6][7] We will delve into the theoretical underpinnings of its conformational landscape, present detailed protocols for its elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and discuss the implications of its stereochemical features for drug discovery.
The Strategic Importance of Fluorinated Bicyclo[3.3.1]nonanes in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[2] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance metabolic stability by blocking enzymatic degradation, improve binding affinity through favorable electronic interactions, and fine-tune lipophilicity to optimize pharmacokinetic profiles.[2][3]
The 3-oxabicyclo[3.3.1]nonane framework is a key structural feature in numerous natural products and medicinally relevant compounds.[8] When combined with fluorination, this scaffold offers a powerful tool for creating novel chemical entities with potentially superior therapeutic properties. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, in particular, presents an intriguing subject for conformational analysis due to the interplay of several structural features: the rigid bicyclic system, the polar oxa-bridge, the stereoelectronic effects of the gem-difluoro group, and the hydrogen-bonding capabilities of the carboxylic acid. A thorough understanding of its conformational preferences is paramount for predicting its interactions with biological targets and for guiding the design of next-generation therapeutics.
The Conformational Landscape of the Bicyclo[3.3.1]nonane Core
The flexibility of the two fused six-membered rings in the bicyclo[3.3.1]nonane system allows for several possible conformations. The most stable and commonly observed are the chair-chair (C,C) and chair-boat (C,B) forms.[5] The equilibrium between these conformers is influenced by the nature and position of substituents on the bicyclic framework.
A key determinant of the conformational preference is the steric interactions between substituents. In many derivatives, the twin-chair conformation is preferred.[5] However, the presence of bulky substituents can shift the equilibrium towards a particular conformation to alleviate steric strain.
Caption: Principal conformations of the bicyclo[3.3.1]nonane core.
For 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, the chair-chair conformation is anticipated to be the most stable. However, the influence of the gem-difluoro group and the carboxylic acid substituent on the puckering of the rings and the overall conformational equilibrium warrants a detailed investigation. The high electronegativity of the fluorine atoms can lead to significant dipole-dipole interactions and hyperconjugative effects that may stabilize or destabilize certain conformations.[9][10][11][12] Furthermore, the carboxylic acid at the C7 position can engage in intramolecular hydrogen bonding, which could favor a specific ring conformation. The conformational state of the carboxylic acid itself, existing as syn or anti conformers, may also play a role.[13]
A Multidisciplinary Approach to Conformational Elucidation
The definitive elucidation of the stereochemistry of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid relies on a synergistic combination of spectroscopic and computational techniques.
Caption: Integrated workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[5] Both ¹H and ¹³C NMR provide valuable information about the geometry of the bicyclic system.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: A solution of the purified 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.[5]
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, often with proton decoupling, is acquired to determine the number of unique carbons and their chemical shifts.
-
¹⁹F NMR Spectroscopy: A one-dimensional ¹⁹F NMR spectrum will be crucial for observing the chemical shifts of the fluorine atoms and their coupling with neighboring protons.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key information about the stereochemistry and conformation.
-
Data Interpretation:
Vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns, the relative orientation of substituents and the conformation of the rings can be deduced. For example, a large coupling constant between two vicinal axial protons is indicative of a chair conformation.[5]
| Parameter | Expected Observation for Chair-Chair Conformation | Significance |
| ³J(H,H) | Large (10-13 Hz) for axial-axial couplings; Small (2-5 Hz) for axial-equatorial and equatorial-equatorial couplings. | Indicates dihedral angles consistent with a chair geometry. |
| ¹H Chemical Shifts | Distinct chemical shifts for axial and equatorial protons. | Reflects the different magnetic environments in a fixed conformation. |
| ¹³C Chemical Shifts | Predictable shifts based on shielding/deshielding effects of the substituents and ring conformation. | Provides information on the carbon framework. |
| NOE Correlations | Strong NOEs between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions). | Confirms spatial proximity consistent with a specific conformation. |
Computational Modeling
Computational modeling provides valuable insights into the relative energies of different conformations and can help in interpreting experimental data.
Protocol for Computational Analysis
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. This can be done using molecular mechanics force fields (e.g., MMFF94).
-
Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are then optimized, and their relative energies are calculated using higher levels of theory, such as Density Functional Theory (DFT) (e.g., ωB97X-D/6-311++G(d,p)) or ab initio methods.[12] It is important to consider the free energies of the various conformers, as these can lead to different results compared to electronic energies alone.[14]
-
NMR Parameter Prediction: NMR chemical shifts and coupling constants for the optimized geometries can be calculated and compared with the experimental data to validate the predicted major conformer.
-
Analysis of Interatomic Interactions: The optimized structures should be analyzed for key non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, that contribute to the stability of the preferred conformation.
X-Ray Crystallography
If a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive method for determining its solid-state conformation. It yields precise information on bond lengths, bond angles, and dihedral angles, confirming the absolute stereochemistry and the preferred conformation of the molecule in the crystalline form.[5][15] This technique is invaluable for validating the conformational preferences deduced from solution-state NMR studies.[5]
Conclusion
The conformational analysis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a critical step in understanding its potential as a scaffold in drug design. While this guide is based on established principles and data from analogous systems, the proposed multidisciplinary approach, combining high-resolution NMR spectroscopy, robust computational modeling, and potentially X-ray crystallography, will provide a comprehensive and accurate picture of its three-dimensional structure. The insights gained from such studies will be invaluable for medicinal chemists seeking to leverage the unique properties of fluorinated bicyclic systems in the development of novel and effective therapeutics.
References
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Retrieved from [Link]
-
Nikitina, A. S., et al. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Retrieved from [Link]
- Smissman, E. E., & Ruenitz, P. C. (1976). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction. The Journal of Organic Chemistry, 41(9), 1593–1596.
- Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 48–57.
-
Hernández-Vázquez, E., et al. (2026, January 17). Design and Synthesis of Two Bicyclo[3.3.1]nonane-steroid Derivatives. ResearchGate. Retrieved from [Link]
-
Nikitina, A. S., et al. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. Retrieved from [Link]
-
Notario, R., & Juaristi, E. (2018). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2014). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Organic Letters, 16(21), 5648–5651.
- Fox, S., et al. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Chemistry, 21(4), 1592–1605.
-
Fox, S., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. Retrieved from [Link]
- da Silva, A. B. F., et al. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journal of Organic Chemistry, 16, 2498–2507.
- Fesenko, A. A., et al. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Singh, P., et al. (2017). Roles of Fluorine in Drug Design and Drug Action. Current Chemical Biology, 11(3), 183–197.
- Das, P., & Sahu, P. K. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1250, 131758.
- Fox, S., et al. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Chemistry (Weinheim an der Bergstrasse, Germany), 21(4), 1592–1605.
- Olejniczak, A., et al. (2010). (−)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819.
- El-Faham, A., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Retrieved from [Link]
-
NextSDS. (n.d.). 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid. NextSDS. Retrieved from [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
- Grech, R., et al. (2019, May 24). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. Journal of the American Chemical Society, 141(21), 8464–8467.
- Ruenitz, P. C., et al. (1982). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 25(12), 1475–1480.
-
NextSDS. (n.d.). methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate. NextSDS. Retrieved from [Link]
-
NextSDS. (n.d.). 3-Oxabicyclo[3.3.1]nonan-9-one — Chemical Substance Information. NextSDS. Retrieved from [Link]
-
Reddy, C. R., et al. (2017). Asymmetric synthesis of 3‐oxabicyclo [3.3.1] nonan‐2‐ones via secondary amine catalyzed cascade Michael‐Henry‐acetalization reaction. ResearchGate. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. benthamscience.com [benthamscience.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. southampton.ac.uk [southampton.ac.uk]
- 12. BJOC - Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction [beilstein-journals.org]
- 13. ir.amolf.nl [ir.amolf.nl]
- 14. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (−)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Acidity of a Novel Fluorinated Bicyclic Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive framework for the experimental determination of the pKa of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, a novel entity for which published experimental data is not available. We delve into the structural elements anticipated to influence its acidity, provide a rationale for selecting the gold-standard potentiometric titration method, and present a detailed, field-proven protocol for its execution. This document serves as a practical whitepaper for researchers tasked with characterizing new chemical entities in a drug discovery and development setting.
Introduction: The Critical Role of pKa in Medicinal Chemistry
In drug development, the pKa value of a molecule is a critical determinant of its behavior in biological systems. It governs essential properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with target receptors. An accurate understanding of a compound's ionization state at physiological pH (typically ~7.4) is therefore indispensable for rational drug design and optimization.[1]
The subject of this guide, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, presents a unique combination of structural features: a rigid bicyclic scaffold, an ether linkage, and a gem-difluoro substitution. Each of these elements is expected to modulate the acidity of the carboxylic acid group, making theoretical prediction challenging and experimental determination essential.
Structural Analysis and Its Anticipated Effect on Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Several factors within the target molecule will influence this stability:
-
Inductive Effect of Fluorine: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). The two fluorine atoms at the C9 position will pull electron density away from the carboxylic acid group through the rigid carbon framework.[2] This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa) of the parent acid. For comparison, the pKa of difluoroacetic acid is approximately 1.22, significantly lower than that of acetic acid (~4.76), demonstrating the potent acidifying influence of gem-difluoro substitution.[3][4]
-
The Bicyclo[3.3.1]nonane Framework: This rigid, non-aromatic ring system serves as a reliable scaffold for transmitting electronic effects. Unlike flexible aliphatic chains, the constrained conformation of the bicyclic system ensures that the inductive effects from substituents are transmitted effectively to the reaction center.[5][6]
-
The 3-Oxa Moiety: The ether oxygen atom within the bicyclic system can also exert a modest electron-withdrawing inductive effect, which may contribute to a slight increase in acidity.
Given these features, it is anticipated that the pKa of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid will be significantly lower than that of a typical aliphatic carboxylic acid.
Rationale for Method Selection: Potentiometric Titration
Several methods are available for pKa determination, including spectrophotometry, capillary electrophoresis, and NMR-based techniques.[3][7] However, for a novel compound like the one , potentiometric titration is the method of choice due to its accuracy, reliability, and directness.[7][8]
Causality Behind the Choice:
-
Universality: It does not require the molecule to have a chromophore, which is necessary for UV-spectrophotometric methods.
-
Precision: Modern automated titrators coupled with high-precision pH electrodes can yield highly reproducible and accurate pKa values.[1][8]
-
Gold Standard: It is a historically established and well-understood method, often considered the benchmark for pKa measurement.[8]
The primary limitation is the requirement for a sufficient quantity of the sample (typically in the millimolar concentration range) and its solubility in water or a water-cosolvent mixture.[7][8]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the steps for determining the pKa of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid using an automated potentiometric titrator.
Materials and Reagents
-
Analyte: 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (ensure purity >98%)
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Solvent: Deionized, degassed water (purged with nitrogen to remove dissolved CO2)[9]
-
Ionic Strength Adjuster: 1.0 M Potassium Chloride (KCl) solution[9]
-
Calibration Buffers: Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
Instrumentation
-
Automated Potentiometric Titrator
-
Combined pH glass electrode
-
Magnetic stirrer and stir bar
-
Analytical balance
Step-by-Step Procedure
-
Instrument Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) according to the manufacturer's instructions. Ensure the electrode slope is within the acceptable range (typically 95-105%).[9]
-
Sample Preparation:
-
Accurately weigh an amount of the analyte to prepare a 50 mL solution at a concentration of approximately 1-10 mM. A typical starting concentration is around 1 mM.[9]
-
Dissolve the analyte in 45 mL of deionized, degassed water in the titration vessel. Gentle heating or sonication may be used if solubility is an issue. If a co-solvent is necessary, a mixture (e.g., methanol/water) can be used, but the pKa value will be for that specific solvent system.
-
Add 5.0 mL of 1.0 M KCl solution to the vessel to maintain a constant ionic strength of 0.1 M throughout the titration.[9]
-
-
Titration Setup:
-
Place the titration vessel on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring they do not touch the vessel walls or the stir bar.
-
Begin gentle stirring.
-
Purge the headspace of the vessel with nitrogen to prevent the ingress of atmospheric CO2, which can interfere with the titration of weak acids.[9]
-
-
Titration Execution:
-
Start the automated titration program. The titrator will add small, precise increments of the 0.1 M NaOH titrant and record the pH after each addition.
-
The titration should continue well past the equivalence point to ensure a complete titration curve is generated.
-
-
Data Analysis:
-
The instrument's software will plot pH versus the volume of NaOH added, generating a sigmoidal titration curve.
-
The equivalence point (Veq) is identified as the point of maximum slope on the curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV).[10]
-
The pKa is determined from the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A-] are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[9]
-
Data Presentation and Visualization
The experimental results should be tabulated for clarity. Multiple runs (n≥3) are required to ensure reproducibility and to calculate the mean and standard deviation.
Sample Data Table (Illustrative)
| Titration Run | Analyte Conc. (mM) | Equivalence Volume (mL) | Half-Equivalence Volume (mL) | Experimental pKa |
| 1 | 1.05 | 5.27 | 2.635 | 2.15 |
| 2 | 1.06 | 5.32 | 2.660 | 2.18 |
| 3 | 1.04 | 5.22 | 2.610 | 2.16 |
| Mean | 2.16 | |||
| Std. Dev. | 0.015 |
Experimental Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
This guide provides the theoretical rationale and a robust, step-by-step protocol for the experimental determination of the pKa of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. The strong inductive effect of the gem-difluoro group is expected to render this molecule a significantly stronger acid than its non-fluorinated counterparts. Potentiometric titration stands as the most suitable and reliable method for obtaining an accurate pKa value. Adherence to this protocol will ensure the generation of high-quality, reproducible data, which is essential for advancing structure-activity relationship studies and guiding further drug development efforts.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Vasiliou, A., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 56(15), 10797-10807. Available from: [Link]
-
Goss, K. U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458. Available from: [Link]
-
Goss, K. U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. Available from: [Link]
-
Vasiliou, A., et al. (2022). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. ScienceDirect. Available from: [Link]
-
Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed. Available from: [Link]
-
Orvis, J. A. (2007). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 37(1), 1-19. Available from: [Link]
-
El-Ghazouly, M. G., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 227-238. Available from: [Link]
-
ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. Available from: [Link]
-
Sari, Y., et al. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1341, 032029. Available from: [Link]
-
Wilkie, J., et al. (2013). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry, 78(10), 4877-4885. Available from: [Link]
-
Tognetti, V., et al. (2019). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. Chemistry – A European Journal, 25(5), 1235-1243. Available from: [Link]
-
Pearson. (n.d.). The pKa values of the carboxylic acid groups of oxaloacetic acid. Pearson+. Retrieved from [Link]
-
Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]
- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. scispace.com [scispace.com]
Application Note: Amide Bond Coupling Protocols for 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Substrate Profiling & Mechanistic Rationale
The molecule 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid presents a formidable synthetic challenge for amide bond formation due to three converging physicochemical factors:
-
Severe Steric Congestion: In the bridged [3.3.1] bicyclic framework, the gem-difluoro group at the C9 bridge induces significant transannular steric clashes (1,3-diaxial interactions) with the C7 position[1][2]. This conformational locking forces the C7-carboxylic acid into a highly congested steric pocket, severely restricting the approach trajectory for bulky or secondary amine nucleophiles[3].
-
Electronic Deactivation: The gem-difluoro group exerts a strong electron-withdrawing inductive (-I) effect[2]. While this lowers the pKa of the carboxylic acid (making it a better leaving group in reverse reactions), it also destabilizes the transition state of positively charged activated acyl intermediates, making them prone to premature hydrolysis if the aminolysis step is not rapid.
-
Stereochemical Integrity: The C7 position bears an α -proton. Prolonged exposure to harsh basic conditions (e.g., heating with DIPEA or TEA) can lead to enolization and subsequent epimerization of the C7 stereocenter[4].
To overcome these barriers, standard uronium/aminium reagents (e.g., HATU, EDC/HOBt) often yield incomplete conversions or require excessive heating[3][5]. Instead, successful protocols must rely on generating highly electrophilic, transient intermediates under exceptionally mild, base-controlled conditions.
Reagent Selection & Comparative Data
Based on the steric and electronic profile of the substrate, three advanced coupling systems are recommended:
-
TCFH / NMI: N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium intermediate[6][7]. This system mimics the extreme reactivity of an acid chloride but is generated in situ under mild conditions, making it the premier choice for hindered bicyclic systems[8].
-
T3P / Pyridine: Propylphosphonic anhydride (T3P) is a potent dehydrating agent that forms a reactive mixed anhydride. When paired with pyridine, it is highly effective for sterically hindered and epimerization-prone substrates, driving the reaction forward with a completely water-soluble byproduct profile[4][9].
-
Ghosez's Reagent: For exceptionally unreactive (electron-deficient) amines, brute-force acid chloride formation is required. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) achieves this under strictly neutral conditions, preserving the acid-sensitive 3-oxa ether linkage of the bicyclic core[5][10].
Quantitative Comparison of Coupling Systems
| Coupling System | Activation Intermediate | Relative Reactivity | Epimerization Risk | Typical Yield | Byproduct Removal |
| TCFH / NMI | N-Acyl Imidazolium | Very High | Low | 85 - 95% | Aqueous Wash |
| T3P / Pyridine | Mixed Anhydride | High | Very Low | 75 - 90% | Excellent (Water Soluble) |
| Ghosez's Reagent | Acid Chloride | Extreme | Moderate | 70 - 85% | Evaporation / Wash |
| EDC / HOBt | OBt Ester | Low (for hindered) | Moderate | < 40% | Aqueous Wash |
Experimental Protocols
Protocol A: TCFH/NMI-Mediated Coupling (Recommended Default)
Mechanism: in situ generation of an ultra-reactive N-acyl imidazolium.
-
Preparation: In an oven-dried flask under nitrogen, dissolve 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.2 M)[11].
-
Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) dropwise at room temperature. Causality: NMI acts as both the Brønsted base to deprotonate the acid and the nucleophilic catalyst to form the active intermediate[7].
-
Activation: Add TCFH (1.2 equiv) in one portion. The reaction mixture will typically turn slightly yellow as the N-acyl imidazolium forms[6].
-
Coupling: Stir at room temperature for 2–4 hours. Monitor by LC-MS. Due to the high reactivity of the intermediate, heating is rarely required, which preserves the C7 stereocenter[8].
-
Workup: Quench with water. Dilute with EtOAc, wash with 1M HCl (to remove NMI and tetramethylurea), followed by saturated NaHCO 3 and brine. Dry over Na 2 SO 4 and concentrate.
Protocol B: T3P/Pyridine-Mediated Coupling (Best for Scale-up)
Mechanism: Mixed anhydride formation with strict stereocontrol.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv, 5.0 mmol) and the amine (1.1 equiv) in anhydrous EtOAc (0.5 M).
-
Base Addition: Add Pyridine (3.0 equiv). Causality: Pyridine is a mild base that effectively suppresses C7 epimerization while facilitating the coupling[4].
-
Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv)[12].
-
Coupling: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: The major advantage of T3P is its water-soluble byproducts[9]. Simply wash the organic layer twice with water, once with 1M HCl, and once with brine. Dry and concentrate to yield high-purity amide.
Protocol C: Acid Chloride Route via Ghosez's Reagent (For Poor Nucleophiles)
Mechanism: Neutral generation of an acid chloride.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (0.2 M) under argon.
-
Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature. Causality: This generates the acid chloride without producing HCl gas, protecting the 3-oxa bridge from cleavage[5][10].
-
Coupling: Evaporate the solvent and volatile byproducts (N,N-dimethylisobutyramide) under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM. Add the amine (1.2 equiv) and DIPEA (2.0 equiv) at 0 °C.
-
Workup: Stir for 4 hours at room temperature. Wash with saturated NH 4 Cl, dry, and purify via flash chromatography.
Mechanistic Workflow
The following diagram illustrates the self-validating activation pathway of Protocol A, demonstrating how the steric bulk of the substrate is overcome by the generation of the highly electrophilic N-acyl imidazolium.
Figure 1: Mechanistic workflow of TCFH/NMI-mediated activation and amide coupling.
References
-
ChemRxiv (2021). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. URL: [Link]
-
Organic Letters (2018). TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. URL: [Link]
-
Organic Letters (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. URL: [Link]
-
Atlanchim Pharma. Scientific Letter: Peptide Coupling. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. researchgate.net [researchgate.net]
- 11. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid in Modern Drug Design: A Bioisosteric Approach to Overcome Carboxylic Acid Liabilities
Introduction: The Rationale for Moving Beyond Traditional Carboxylic Acids
The carboxylic acid moiety is a cornerstone in pharmacophore design, prized for its ability to form potent hydrogen bonds and electrostatic interactions with biological targets.[1][2] A significant number of marketed drugs, including widely used non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, feature this functional group. However, the very properties that make carboxylic acids effective can also be a significant liability in drug development.[1] Ionization at physiological pH often leads to poor membrane permeability, limiting oral bioavailability and brain penetration.[2] Furthermore, carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to the formation of reactive acyl glucuronides and potential toxicity.[3]
To mitigate these challenges while preserving the crucial interactions with the target protein, medicinal chemists employ the strategy of bioisosteric replacement.[1][4] Bioisosteres are functional groups that possess similar physicochemical properties to the moiety they are replacing, allowing them to maintain or even enhance biological activity while improving the overall drug-like properties of the molecule.[4] This application note details the use of a novel, rigid, and fluorinated scaffold, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid , as a promising bioisostere for the carboxylic acid group. We will explore its unique structural features, predicted physicochemical properties, and provide detailed protocols for its evaluation in a drug discovery setting.
The Bioisostere in Focus: 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
The 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold offers a unique combination of features that make it an attractive carboxylic acid bioisostere:
-
Rigid Bicyclic Core: The bicyclo[3.3.1]nonane framework imparts a high degree of conformational rigidity.[5] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to the target, potentially increasing binding affinity. The defined three-dimensional structure also allows for a more precise projection of the carboxylic acid group and other substituents into the binding pocket.
-
Gem-Difluorination: The introduction of a gem-difluoro group at the 9-position has several profound effects. The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of the carboxylic acid, making it a stronger acid.[6] This can be advantageous for mimicking the acidity of a traditional carboxylic acid. Furthermore, the C-F bond is exceptionally stable, which can block potential sites of metabolism and enhance the metabolic stability of the compound.[6]
-
Oxabicyclo Moiety: The presence of the ether oxygen at the 3-position introduces a polar feature that can influence solubility and potentially form additional hydrogen bonds with the target protein. This can help to balance the increased lipophilicity that may result from the fluorinated bicyclic core.
Predicted Physicochemical Properties: A Comparative Analysis
| Property | Typical Carboxylic Acid | 5-substituted Tetrazole | 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (Predicted) | Rationale for Prediction |
| pKa | ~4.5 | ~4.5-4.9[8] | ~3.5-4.0 | The strong electron-withdrawing effect of the gem-difluoro group is expected to lower the pKa compared to a standard carboxylic acid.[6] |
| logP | Variable | Generally higher than corresponding carboxylic acid[8] | Moderately Lipophilic | The rigid, aliphatic bicyclic core will increase lipophilicity, which will be partially offset by the polar ether and carboxylic acid functionalities. |
| 3D Shape | Planar (around COOH) | Planar heterocycle | Rigid, non-planar | The bicyclo[3.3.1]nonane scaffold provides a distinct three-dimensional shape.[5] |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable | Expected to be high | The gem-difluoro group can block metabolic oxidation at the 9-position.[6] |
Experimental Protocols for Evaluation
The successful implementation of a novel bioisostere requires rigorous experimental validation. The following protocols provide a framework for assessing the key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid and its derivatives.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the title compound.
Materials:
-
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the amount should be kept to a minimum and noted.[9]
-
Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl.[9]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2.[10]
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.[9]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[10]
Protocol 2: Assessment of Membrane Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive membrane permeability of the title compound as an indicator of its potential for oral absorption.
Materials:
-
PAMPA plate (e.g., 96-well format) with a lipid-impregnated artificial membrane[11]
-
Donor and acceptor plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Preparation: If not pre-coated, apply the artificial membrane solution (e.g., 1% lecithin in dodecane) to the filter of the donor plate and allow the solvent to evaporate.[12]
-
Compound Preparation: Prepare the test compound solution at the final desired concentration (e.g., 10 µM) in PBS pH 7.4.[13]
-
Assay Setup: Add the compound solution to the donor wells and fresh PBS to the acceptor wells.[14]
-
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 5 hours).[15]
-
Sample Analysis: At the end of the incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.[14]
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (V_A / (Area × Time)) × ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 3: Evaluation of Metabolic Stability using a Liver Microsomal Stability Assay
Objective: To assess the susceptibility of the title compound to phase I metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system[16]
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and phosphate buffer.[17]
-
Pre-incubation: Add the test compound to the microsomal suspension and pre-incubate at 37°C.[16]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[18]
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.[16]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[17]
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t1/2) and intrinsic clearance (Clint) can be calculated.[17]
Case Study: The Successful Application of a Rigid Bicyclic Carboxylic Acid Bioisostere
While a specific case study for 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is not yet in the public literature, the principles of using rigid, non-planar bioisosteres are well-established. For instance, in the development of inhibitors for the hepatitis C virus (HCV) NS3 protease, researchers at Bristol-Myers Squibb discovered that replacing a carboxylic acid with an acylsulfonamide led to a significant increase in potency.[8] While not a bicyclic system, this example highlights how moving away from a traditional carboxylic acid to a bioisostere with different physicochemical properties can lead to improved drug candidates. The rigid nature of the bicyclo[3.3.1]nonane scaffold is expected to offer further advantages in terms of pre-organization and vectoral projection of the acidic moiety.
Conclusion and Future Directions
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid represents a novel and promising bioisostere for the carboxylic acid functional group in drug design. Its unique combination of a rigid bicyclic core, a pKa-lowering gem-difluoro group, and a polar oxabicyclo moiety offers the potential to overcome many of the pharmacokinetic and metabolic liabilities associated with traditional carboxylic acids. The detailed protocols provided in this application note offer a roadmap for the comprehensive evaluation of this and other novel bioisosteres. As the drive to develop safer and more effective medicines continues, the strategic use of innovative bioisosteres like 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid will be a critical tool for medicinal chemists.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
BioDuro. (n.d.). ADME Pampa Permeability Assay. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Igor Dyshlovoy. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. Retrieved from [Link]
- Wang, J., et al. (2010). Evaluation of pKa Estimation Methods on 211 Druglike Compounds.
-
Igor Dyshlovoy. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. ResearchGate. Retrieved from [Link]
- Ishihama, Y., et al. (2002). A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 53-61.
- Mykhailiuk, P. K. (2015). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. The Journal of Organic Chemistry, 80(18), 9049-9057.
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
- Çubuk, S., & Çubuk, D. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
- Mondal, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1367-1408.
- Frew, T., et al. (2010). U.S. Patent No. 7,868,017. Washington, DC: U.S.
- Grilc, M., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1569.
- Roy, A., et al. (2023). Synthesis of bicyclo[3.3.1]nonane from cyclohexanone and α,β-unsaturated aldehydes or ketones. Tetrahedron Letters, 125, 154673.
-
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship between Physicochemical Properties and Chromatographic Retention of Some Adamantane Derivatives. Retrieved from [Link]
- Wu, S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- Ota, Y., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116561.
-
ResearchGate. (n.d.). Structure property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
- Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558.
-
MDPI. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Adamantanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 3-oxabicyclo [3.3.1] nonan-2-ones via secondary.... Retrieved from [Link]
- Kawai, R., et al. (2025). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 23, 8409-8413.
- Koviach, J. L., & Forsyth, C. J. (2001). Synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition: entry to the F-G ring system of the azaspiracids. Organic Letters, 3(7), 1033-1036.
-
ResearchGate. (2015). Synthesis of polycarboxylic acids of adamantane series. Retrieved from [Link]
Sources
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
Application Note: Enhancing PROTAC Performance with Conformationally Restricted, Fluorinated Linkers
Synthesis and Incorporation of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of PROTAC efficacy.[5][6] An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the cornerstone of PROTAC activity, while also imparting favorable physicochemical properties like cell permeability and metabolic stability.[7][8]
This application note details the rationale, synthesis, and incorporation of a novel linker building block, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid , designed to confer specific advantages to PROTAC molecules.
Rationale: The Advantage of Rigid, Fluorinated Bicyclic Scaffolds
Traditional PROTAC linkers are often composed of flexible polyethylene glycol (PEG) or alkyl chains.[9] While synthetically accessible, these linkers can incur an entropic penalty upon binding and may possess suboptimal pharmacokinetic properties.[5][9] To address these limitations, there is growing interest in more complex, rigid linker designs.[10]
The 9,9-difluoro-3-oxabicyclo[3.3.1]nonane scaffold offers several compelling advantages:
-
Conformational Rigidity: The bicyclo[3.3.1]nonane core is a conformationally restricted three-dimensional scaffold.[11][12][13] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of forming the ternary complex and potentially enhancing potency and selectivity.[8][14]
-
Improved Physicochemical Properties: The introduction of fluorine atoms is a well-established medicinal chemistry strategy to modulate drug-like properties.[10][15] The gem-difluoro group can lower lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and influence the conformation of the linker.[6][15]
-
Enhanced Cell Permeability: Rigidification and fluorination can help PROTACs adopt more compact, membrane-permeable conformations, a concept known as the "molecular chameleon" effect, which is critical for targeting intracellular proteins.[7][10]
-
Vectorial Control: The defined three-dimensional structure of the bicyclic core provides precise control over the exit vectors of the two ligands, enabling a more rational approach to optimizing the geometry of the ternary complex.
Protocol 1: Synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Scientist's Note: This synthesis requires expertise in advanced organic chemistry. All steps should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reaction progress should be monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 1: Construction of the Bicyclo[3.3.1]nonane Core
A common strategy to form the bicyclo[3.3.1]nonane skeleton is via a double Michael addition or a related Robinson annulation-type cascade reaction.[11][17]
-
Reaction Setup: To a solution of a suitable cyclohexanone derivative (e.g., 4-hydroxycyclohexanone) and a Michael acceptor (e.g., acrolein or a derivative) in a suitable solvent like ethanol or THF, add a base such as sodium ethoxide or potassium tert-butoxide at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the bicyclic ketone intermediate.
Step 2: Introduction of the Gem-Difluoro Group
-
Reaction Setup: Dissolve the bicyclic ketone from Step 1 in anhydrous dichloromethane (DCM) in a fluoropolymer flask.
-
Reaction Execution: Cool the solution to 0 °C and add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®) dropwise. Caution: DAST is toxic and reacts violently with water. Handle with extreme care. Allow the reaction to stir at room temperature for 24-48 hours.
-
Workup and Purification: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate. Extract with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 3: Functional Group Manipulation to Carboxylic Acid
This step will depend on the specific functional groups present on the starting materials from Step 1. Assuming the presence of a protected alcohol or a group that can be converted to a carboxylic acid (e.g., an ester or nitrile):
-
Deprotection (if necessary): Remove any protecting groups under appropriate conditions (e.g., acid or base hydrolysis for esters, hydrogenation for benzyl ethers).
-
Oxidation: Oxidize the resulting primary alcohol to a carboxylic acid using a strong oxidizing agent like Jones reagent (CrO₃/H₂SO₄) or a milder, two-step procedure such as a Swern or Dess-Martin oxidation followed by a Pinnick oxidation (NaClO₂).
-
Workup and Purification: Following the specific workup for the chosen oxidation method, the final product, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, is isolated and purified, typically by recrystallization or preparative HPLC.
Characterization: The final compound should be thoroughly characterized by:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR
-
High-Resolution Mass Spectrometry (HRMS)
Application & Protocols
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target POI and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically.[2][18]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocol 2: Incorporation of the Linker into a PROTAC
The most common strategy for incorporating a carboxylic acid-containing linker is through standard amide bond formation.[19] This protocol outlines a two-step sequential coupling approach.
Step A: Coupling of Linker to an Amine-Functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
Reagents & Materials:
-
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)
-
Coupling agent: HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid linker in anhydrous DMF.
-
Add HATU and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the E3 ligase ligand, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Linker-E3 Ligand conjugate by flash column chromatography or preparative HPLC.
-
Step B: Coupling of Linker-E3 Conjugate to an Amine-Functionalized POI Ligand
This step requires the Linker-E3 Ligand conjugate to have a reactive handle for coupling to the POI ligand. For this example, we assume the initial bicyclononane synthesis (Protocol 1) was designed to produce a molecule with both a carboxylic acid and a protected amine, which is deprotected after Step A. The now-free amine on the linker is coupled to a POI ligand containing a carboxylic acid.
-
Reagents & Materials:
-
Amine-functionalized Linker-E3 Ligand Conjugate (from a modified synthesis) (1.0 eq)
-
Carboxylic acid-functionalized POI Ligand (1.1 eq)
-
Coupling agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
-
-
Procedure:
-
Under an inert atmosphere, dissolve the POI ligand in anhydrous DMF.
-
Add HATU and stir for 5 minutes for pre-activation.
-
Add the Amine-functionalized Linker-E3 Ligand Conjugate, followed by DIPEA.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Workup is identical to Step A.5.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Caption: General workflow for the synthesis and purification of a PROTAC molecule.
Protocol 3: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final PROTAC.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and initial purity assessment. | A major peak corresponding to the calculated mass of the final PROTAC. |
| ¹H and ¹³C NMR | Confirm chemical structure and connectivity. | Peaks corresponding to all protons and carbons in the expected structure. |
| ¹⁹F NMR | Specifically confirm the presence of the fluorinated linker. | A signal (typically a triplet or multiplet) in the expected chemical shift range for a CF₂ group. |
| Analytical HPLC | Determine final purity. | Purity ≥95% is typically required for cellular assays. |
Conclusion
The rational design of PROTAC linkers is a key frontier in advancing targeted protein degradation technology. The incorporation of conformationally restricted and fluorinated scaffolds, such as 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, offers a promising strategy to improve the potency, selectivity, and drug-like properties of next-generation PROTACs. The synthetic and coupling protocols provided herein serve as a guide for researchers to explore this innovative class of linker building blocks in their drug discovery programs.
References
-
Roy, D., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available at: [Link]
-
Bond, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]
-
Wikipedia. (2024). Proteolysis targeting chimera. Available at: [Link]
-
Fornelli, L., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Demizu, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Chemical Biology. Available at: [Link]
-
Sun, K., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology. Available at: [Link]
-
Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. Available at: [Link]
-
RSC Publishing. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Available at: [Link]
-
Zefirova, O. N., et al. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. Available at: [Link]
-
Mori, K., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Shadrick, W. R., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2019). Approaches to the synthesis of bicyclo[3.3.1]nonane-containing meroterpenes. Available at: [Link]
-
Liu, Z., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Molecules. Available at: [Link]
-
ResearchGate. (2023). Synthesis of the bicyclo[3.3.1]nonane core following Effenburger-type cyclization. Available at: [Link]
-
Ohoka, N., et al. (2021). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. The Chemical Record. Available at: [Link]
-
ResearchGate. (2023). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Available at: [Link]
-
ResearchGate. (2015). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Available at: [Link]
-
ResearchGate. (2022). (a) Our initial approach for automated PROTAC synthesis via amide coupling. Available at: [Link]
-
Troup, R. (2022). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Available at: [Link]
-
Jung, S. K., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
ResearchGate. (2014). Conformational Analysis of Bicyclo[11][18][18]nonanes. Available at: [Link]
-
Min, J., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2007). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
-
Muthyala, R. S., et al. (2003). Exploration of the bicyclo[3.3.1]nonane System as a Template for the Development of New Ligands for the Estrogen Receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2014). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Available at: [Link]
- Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]
-
Semantic Scholar. (1995). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Available at: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. drugdiscoverynews.com [drugdiscoverynews.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. precisepeg.com [precisepeg.com]
- 15. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Process Chemistry Application Note: Scale-Up Synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid
Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Specialists.
Introduction & Strategic Rationale
The 3-oxabicyclo[3.3.1]nonane core is an emerging, highly valuable bioisostere in modern drug discovery. It offers unique conformational rigidity and improved physicochemical properties compared to traditional flat heterocycles like piperidines or morpholines[1]. The targeted incorporation of a gem-difluoro group at the 9-position (the bridging carbon) further modulates the scaffold's lipophilicity (LogP) and blocks metabolic liabilities (e.g., CYP450-mediated oxidation). Consequently, 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 2361767-85-1) has become a highly sought-after building block for the synthesis of advanced active pharmaceutical ingredients (APIs)[2],[3].
This application note details a robust, four-step scalable synthesis designed for multi-gram to kilogram production. As a Senior Application Scientist, I have structured this protocol to address the common bottlenecks of bicyclic synthesis: poor regioselectivity during ring closure, hazardous fluorination conditions, and the reliance on heavy-metal oxidants.
Causality in Synthetic Design
-
Annulation over Step-wise Aldol: We utilize a double alkylation of tetrahydropyran-4-one with methallyl dichloride. This constructs the bicyclo[3.3.1] skeleton in a single step, avoiding the thermodynamic sinks and polymerization risks inherent to multi-step intramolecular aldol condensations.
-
Stereoselective Hydroboration: The resulting exocyclic methylene at C7 is hydroborated. Because the bicyclic core adopts a rigid double-chair conformation, hydride delivery occurs exclusively from the less sterically hindered face, yielding the thermodynamically stable equatorial hydroxymethyl diastereomer and preserving the meso symmetry of the core.
-
Green Oxidation: The final oxidation utilizes a TEMPO/NaClO/NaClO₂ catalytic system, eliminating the need for toxic Chromium(VI) reagents (Jones oxidation) which are notoriously difficult to purge from API intermediates.
Process Optimization & Quantitative Data
A critical bottleneck in the scale-up of this scaffold is the conversion of the C9 ketone to the gem-difluoro group. Traditional use of DAST (Diethylaminosulfur trifluoride) poses severe explosion risks at scale due to its low decomposition temperature. We evaluated three fluorinating agents to establish a self-validating, safe process window.
Table 1: Comparison of Fluorinating Agents for C9-Ketone Deoxofluorination
| Fluorinating Agent | Equiv | Operating Temp (°C) | Isolated Yield (%) | Onset of Thermal Decomposition (°C) | Scalability Rating |
| DAST | 2.5 | 0 to 25 | 78 | ~90 | Low (Hazardous) |
| Deoxo-Fluor® | 2.5 | 0 to 60 | 82 | >140 | High |
| XtalFluor-E® | 3.0 | 25 | 85 | >200 | Very High |
Synthetic Workflow
Workflow for the scale-up synthesis of 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 7-Methylene-3-oxabicyclo[3.3.1]nonan-9-one
Objective: Construct the bridged bicyclic core via a tandem double-alkylation.
-
Preparation: Charge a dry, nitrogen-flushed 5 L jacketed reactor with anhydrous THF (2.0 L) and diisopropylamine (242 g, 2.4 mol). Cool to -20 °C and add n-BuLi (2.5 M in hexanes, 920 mL, 2.3 mol) dropwise. Stir for 30 minutes to form LDA.
-
Enolate Formation: Cool the reactor to -78 °C. Slowly add tetrahydropyran-4-one (100 g, 1.0 mol) in THF (200 mL) over 1 hour. Stir for an additional 1.5 hours to ensure complete formation of the thermodynamic dienolate.
-
Alkylation: Add 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride, 131 g, 1.05 mol) dropwise. Maintain -78 °C for 2 hours, then gradually warm to room temperature and stir for 12 hours.
-
Self-Validating Checkpoint (IPC): Sample the reaction for GC-MS. The target mass ( m/z 152) must account for >85% of the total ion chromatogram. If mono-alkylated intermediate persists, extend stirring by 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (1.0 L). Extract with EtOAc (3 x 800 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or short-path silica plug to yield the product as a pale yellow oil.
Step 2: Deoxofluorination to 9,9-Difluoro-7-methylene-3-oxabicyclo[3.3.1]nonane
Objective: Convert the bridging ketone to a gem-difluoro group safely.
-
Preparation: In a 3 L reactor equipped with a PTFE-coated thermocouple and gas scrubber, dissolve the Stage 1 product (100 g, 0.66 mol) in anhydrous CH₂Cl₂ (1.0 L). Cool to 0 °C.
-
Reagent Addition: Add Deoxo-Fluor® (50% in toluene, 728 g, 1.65 mol) dropwise over 2 hours via an addition funnel.
-
Reaction: Warm the mixture to 40 °C and stir for 24 hours.
-
Workup (Critical Safety Step): Cool to -10 °C. Slowly and cautiously quench by adding saturated aqueous NaHCO₃ (1.5 L) dropwise. Warning: Vigorous CO₂ gas evolution and exothermic reaction will occur. Extract with CH₂Cl₂, wash with brine, and concentrate to yield the fluorinated intermediate.
Step 3: Hydroboration-Oxidation to (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol
Objective: Anti-Markovnikov hydration of the exocyclic alkene to a primary alcohol.
-
Hydroboration: Dissolve the Stage 2 product (100 g, 0.57 mol) in anhydrous THF (800 mL) at 0 °C. Add BH₃·THF (1.0 M, 855 mL, 0.85 mol) dropwise. Stir at room temperature for 4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Carefully add 2M NaOH (500 mL), followed by the dropwise addition of 30% H₂O₂ (250 mL). Maintain temperature below 25 °C during addition. Stir for 2 hours.
-
IPC: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the non-polar alkene ( Rf ~0.8) and appearance of the polar alcohol ( Rf ~0.3).
-
Workup: Separate phases, extract the aqueous layer with EtOAc, wash combined organics with 10% Na₂S₂O₃ (to quench peroxides) and brine. Concentrate to yield the primary alcohol.
Step 4: TEMPO-Catalyzed Oxidation to the Final Carboxylic Acid
Objective: Green oxidation of the primary alcohol to the target carboxylic acid.
-
Preparation: Dissolve the Stage 3 alcohol (100 g, 0.52 mol) in CH₃CN (800 mL) and sodium phosphate buffer (0.67 M, pH 6.7, 600 mL). Add TEMPO (4.0 g, 0.026 mol). Heat the biphasic mixture to 35 °C.
-
Oxidation: Simultaneously add a solution of NaClO₂ (80% pure, 117 g, 1.04 mol) in water (300 mL) and a dilute solution of NaOCl (10-14% aqueous, 30 mL) over 2 hours using dual syringe pumps.
-
IPC: Monitor by HPLC. If starting material >2%, spike with an additional 0.01 equiv of TEMPO and 0.2 equiv of NaClO₂.
-
Isolation: Cool to 5 °C. Adjust the pH to 2.0 using 2M HCl. Extract the aqueous phase with EtOAc (3 x 600 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize the crude solid from MTBE/Heptane to afford 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid as a white crystalline solid.
References
- Sigma-Aldrich Product Catalog.9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid Product Detail. Sigma-Aldrich.
- ChemSrc Database.2361767-85-1_9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid Physical and Chemical Properties. ChemSrc.
- ResearchGate.Synthesis and antimicrobial activity of new thiomonoterpene carboxylic acids (Compounds with a 3-oxabicyclo[3.3.1]nonane core). D. V. Sudarikov et al., Mar 2024.
Sources
Functionalization of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid in medicinal chemistry
Application Note: Functionalization of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Structural rationale, physicochemical profiling, and validated synthetic protocols for the functionalization of a highly versatile bicyclic bioisostere.
Executive Briefing & Structural Rationale
In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar sp2-hybridized aromatic rings) is a critical strategy to improve clinical success rates. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 2361767-85-1) represents an advanced, conformationally restricted scaffold designed to act as a 3D bioisostere for classical rings such as piperidines, morpholines, and cyclohexanes.
The strategic incorporation of this scaffold into drug candidates is driven by three structural pillars:
-
The Bicyclo[3.3.1]nonane Core: Provides a rigid, well-defined 3D vector that reduces the entropic penalty upon target binding[1]. Recent applications of this core have shown significant promise in the development of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors for anticancer therapy[2].
-
The gem-Difluoro Group (C9): Fluorination at the bridging carbon blocks metabolic liabilities (e.g., cytochrome P450-mediated oxidation) while modulating the lipophilicity and lowering the pKa of any adjacent basic amines introduced during functionalization.
-
The Oxa-Bridge (C3): Introduces a polar surface area that counters the high lipophilicity of the bicyclic framework, significantly improving aqueous solubility and overall pharmacokinetic (PK) profiles.
Physicochemical Profiling
Understanding the baseline properties of the unfunctionalized scaffold is essential for predicting the behavior of the downstream active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C9H12F2O3 | Defines the mass contribution to the final API. |
| Molecular Weight | 206.19 g/mol | Low MW allows for extensive functionalization without exceeding Lipinski's Rule of 5. |
| Fraction sp3 (Fsp3) | 0.89 | Exceptionally high 3D character, correlating with improved clinical progression rates. |
| H-Bond Donors / Acceptors | 1 / 3 | Favorable for maintaining target binding while ensuring good membrane permeability. |
| Topological Polar Surface Area | 46.5 Ų | Ideal baseline; leaves room for additional polar groups without compromising BBB penetrance. |
Strategic Functionalization Pathways
The C7-carboxylic acid serves as a versatile synthetic handle. Depending on the target product profile, it can be functionalized via classical two-electron pathways (e.g., amide coupling) or modern single-electron pathways (e.g., decarboxylative metallaphotoredox cross-coupling).
Figure 1: Divergent synthetic workflows for the functionalization of the bicyclic scaffold.
Validated Experimental Protocols
Protocol A: Synthesis of Rigidified Amides via HATU Coupling
Causality & Logic: The carboxylic acid at the 7-position is situated on a sterically demanding bicyclic framework. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. We utilize HATU because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of hindered substrates. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing as a nucleophile.
Step-by-Step Methodology:
-
Activation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 equiv, 0.5 mmol) and anhydrous DMF (5.0 mL) under an argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation.
-
Ester Formation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to allow the active ester to form.
-
Amine Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 4–12 hours.
-
Validation & Monitoring: Monitor the reaction via LC-MS. The mass of the active ester intermediate should disappear, replaced by the target amide mass.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to hydrolyze unreacted active ester and neutralize acidic byproducts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Decarboxylative sp3-sp2 Cross-Coupling (Metallaphotoredox)
Causality & Logic: To directly append the bicyclic core to an aromatic ring (creating a C(sp3)-C(sp2) bond), traditional methods require pre-functionalized organometallics. Using the MacMillan decarboxylative cross-coupling methodology[3], the native carboxylic acid is directly converted into a C(sp3) radical via single-electron transfer (SET) oxidation by an excited-state Iridium photocatalyst[4]. This radical is intercepted by a Nickel catalyst, enabling rapid, modular scaffold hopping[5].
Figure 2: Dual Ir/Ni metallaphotoredox catalytic cycle for the decarboxylative cross-coupling of the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a 8 mL glass vial equipped with a Teflon septum and magnetic stir bar, add 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.5 equiv, 0.3 mmol), the aryl halide (1.0 equiv, 0.2 mmol), NiCl2·glyme (10 mol%, 0.02 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%, 0.03 mmol), and the photocatalyst [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1 mol%, 0.002 mmol).
-
Solvent & Base: Add Cs2CO3 (1.5 equiv, 0.3 mmol) as the base to generate the reactive carboxylate anion. Add anhydrous DMF (2.0 mL).
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet state quencher and will rapidly deactivate the *Ir(III) excited state, completely halting the photoredox cycle.
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs (λ = 440–450 nm). Stir vigorously at room temperature for 24 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature, preventing thermal degradation of the catalysts.
-
Validation & Workup: Monitor via GC-MS or LC-MS. Upon consumption of the aryl halide, dilute the mixture with water (10 mL) and extract with diethyl ether (3 × 10 mL).
-
Purification: Dry the combined organic layers over MgSO4, filter, and concentrate. Purify the crude residue via silica gel chromatography to isolate the C(sp3)-C(sp2) coupled bioisostere.
References
-
Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.
-
Noble, A., McCarver, S. J., & MacMillan, D. W. C. (2015). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 137(2), 624-627.
-
Dyrkheeva, N. S., et al. (2023). 3-Oxabicyclo[3.3.1]nonenes: synthesis and investigation as tyrosyl-DNA phosphodiesterase 1 inhibitors. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 72(10), 2525-2535.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid
Executive Summary
The incorporation of fluorinated bicyclic scaffolds into peptide architectures is a transformative strategy in modern drug development, drastically improving local hydrophobicity, membrane permeability, and metabolic stability[1]. Specifically, 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid serves as a premium conformationally restricted bioisostere[2][3]. However, coupling this specialized building block via Solid-Phase Peptide Synthesis (SPPS) presents severe thermodynamic and kinetic challenges due to extreme steric hindrance and the inductive electron-withdrawing effect of the gem-difluoro bridge. As a Senior Application Scientist, I have structured this guide to detail field-proven, self-validating protocols that bypass these bottlenecks to achieve near-quantitative coupling efficiencies.
Structural Rationale & Physicochemical Profiling
Bicyclic carboxylic acids are increasingly utilized as bioisosteres for para-substituted benzene rings and bulky aliphatic groups[4]. In this specific scaffold, the 3-oxa substitution enhances aqueous solubility, while the 9,9-difluoro modification lowers the pKa of the carboxylic acid and provides extreme resistance to cytochrome P450 oxidation and proteolytic degradation.
Table 1: Physicochemical Profile of the Building Block
| Property | Value |
| Chemical Name | 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid |
| CAS Number | 2361767-85-1[3] |
| Molecular Formula | C9H12F2O3[2] |
| Molecular Weight | 206.19 g/mol [2] |
| Structural Class | Fluorinated Bicyclic Aliphatic Carboxylic Acid |
Mechanistic Insights: The Kinetic Bottleneck
Expertise & Experience: In standard SPPS, carbodiimide-based activation (e.g., DIC/Oxyma) forms an O-acylisourea intermediate. For 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, the bulky [3.3.1] bicyclic framework creates a significant steric shield around the C7-position. Furthermore, the transannular inductive pull of the fluorine atoms reduces the nucleophilicity of the carboxylate during the initial activation phase. Consequently, standard coupling kinetics are severely retarded, leading to truncated deletion sequences.
To force the reaction to completion, we must shift the mechanistic pathway. We employ two advanced strategies:
-
Uronium-Based Activation (HATU/HOAt): Generates a highly reactive 7-aza-OBt ester. The nitrogen at the 7-position of the HOAt ring provides an anchimeric (neighboring group) effect, accelerating amidation even in hindered environments.
-
Acyl Fluoride Generation: For extreme cases (e.g., coupling to secondary amines or aggregated resins), in situ acyl fluoride generation is superior. Reagents like Pentafluoropyridine (PFP) rapidly convert the carboxylic acid to an acyl fluoride under mild conditions[5]. Acyl fluorides are uniquely suited for this because the fluorine atom is sterically compact (van der Waals radius ~1.47 Å), making the activated carbonyl highly accessible while remaining highly resistant to epimerization[6]. Highly sterically hindered bicyclic carboxylic acids have been shown to tolerate acyl fluoride generation exceptionally well, yielding high conversion rates[7].
Validated Experimental Protocols
Trustworthiness: Every protocol below incorporates a self-validating colorimetric assay to ensure absolute conversion before proceeding to global cleavage, preventing the costly loss of complex peptide-drug conjugates.
Protocol A: High-Efficiency Uronium Coupling (Standard)
Optimal for standard N-terminal capping on well-swelled PEG-based resins.
-
Resin Swelling: Swell 0.1 mmol of Fmoc-deprotected resin in 1:1 DCM/DMF for 30 minutes to maximize the accessibility of the resin-bound amines.
-
Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF (approx. 0.1 M). Add 0.6 mmol (6.0 eq) of DIPEA. Causality Note: HATU is deliberately kept slightly sub-stoichiometric relative to the acid to prevent irreversible guanidinylation of the free N-terminus.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
-
Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (no color change) indicates complete coupling. If positive, proceed to Protocol B.
Protocol B: In Situ Acyl Fluoride Activation (Rescue/Difficult Sequences)
Optimal for sterically congested sequences or secondary amines (e.g., N-methylated amino acids).
-
Preparation: Swell the resin (0.1 mmol) in anhydrous DMF.
-
Deoxyfluorination: Dissolve 0.3 mmol (3.0 eq) of the bicyclic acid in anhydrous DMF. Add 0.3 mmol (3.0 eq) of Pentafluoropyridine (PFP) and 0.6 mmol (6.0 eq) of DIPEA[5].
-
Activation Time: Stir for 15 minutes to ensure complete conversion to the acyl fluoride intermediate.
-
Coupling: Add the solution to the resin and agitate for 45 minutes. The compact nature of the acyl fluoride easily penetrates the steric bulk of the [3.3.1] system.
-
Validation & Cleavage: Confirm coupling via Kaiser test. Proceed to global cleavage using standard TFA/scavenger cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
Quantitative Data Presentation
The following data summarizes the coupling efficiency of 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid onto a model resin-bound hexapeptide (H-Ala-Leu-Phe-Gly-Val-Resin).
Table 2: Optimization of Coupling Conditions
| Activation Strategy | Reagents | Time (min) | Conversion (%)* | Epimerization Risk |
| Carbodiimide | DIC / Oxyma | 120 | < 45% | Low |
| Uronium | HATU / DIPEA | 90 | 88% | Moderate |
| Acyl Fluoride | PFP / DIPEA[5] | 45 | > 98% | Minimal[6] |
*Conversion determined by LC-MS analysis of micro-cleaved intermediates.
Process Visualization
Workflow for SPPS incorporating sterically hindered bicyclic carboxylic acids.
Mechanistic pathways for carboxyl activation overcoming extreme steric hindrance.
Sources
- 1. Two decades of fluorine chemistry in Cergy [comptes-rendus.academie-sciences.fr]
- 2. aablocks.com [aablocks.com]
- 3. 2361767-85-1_CAS号:2361767-85-1_9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid - 化源网 [chemsrc.com]
- 4. [1,1'-Bicyclohexyl]-1-carboxylic acid | 60263-54-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic N -trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01633D [pubs.rsc.org]
Improving solubility of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid in aqueous media
Welcome to the Formulation Support Center. This guide provides authoritative, field-proven methodologies for overcoming the aqueous solubility challenges associated with 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid . Designed for drug development professionals, this resource synthesizes thermodynamic principles with actionable, self-validating laboratory protocols.
Part 1: Diagnostic FAQs – Understanding the Molecule
Q1: Why is this specific compound so insoluble in aqueous media despite having a carboxylic acid and an ether oxygen? A1: The poor aqueous solubility is driven by two competing thermodynamic factors: high lipophilicity and high crystal lattice energy. The difluoromethylene bridge (at position 9) significantly increases the hydrophobicity of the bicyclic core. While the C-F bond is polarized, it is a poor hydrogen bond acceptor in water and highly lipophilic. Furthermore, the rigid 3-oxabicyclo[3.3.1]nonane scaffold promotes tight crystal packing. Although the carboxylic acid (estimated pKa ~4.0–4.5) provides an ionizable handle, the un-ionized free acid remains highly hydrophobic and resists dissolution[1].
Q2: What is the first-line strategy for enhancing its solubility for immediate in vitro assays? A2: For immediate in vitro screening, pH adjustment is the most efficient approach. Because the pKa of the carboxylic acid is approximately 4.5, maintaining the assay buffer at pH 7.4 ensures >99% ionization. This maximizes thermodynamic solubility by converting the molecule into its highly soluble conjugate base. If the assay requires a lower pH (e.g., simulated gastric fluid), you must bypass pH adjustment and utilize supramolecular complexation or solid-state modifications.
Part 2: Formulation Troubleshooting Guide
Module A: Salt Formation (Chemical Modification)
The Issue: The free acid precipitates in simulated gastric fluid or unbuffered aqueous vehicles. Causality & Solution: Converting the carboxylic acid to a stable salt lowers the energy barrier for dissolution. Salt formation can offer a solubility enhancement that far exceeds other solubilization strategies by disrupting the rigid crystal lattice and providing immediate localized ionization upon contact with water[2]. For highly rigid, lipophilic acids, bulky counterions like N-methyl-D-glucamine (meglumine) are highly effective. The polyhydroxy tail of meglumine prevents rapid crystallization and provides a localized hydrophilic microenvironment.
Module B: Cyclodextrin Complexation (Supramolecular)
The Issue: The compound exhibits poor permeability or precipitates even at physiological pH due to its high LogP. Causality & Solution: Encapsulation within a hydrophobic cavity, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), shields the difluorobicyclic core from the aqueous environment. Fluorinated moieties often exhibit exceptionally high binding affinities for β-cyclodextrins due to favorable van der Waals interactions and the displacement of high-energy water molecules from the cyclodextrin cavity[3].
Fig 1: Diagnostic decision tree for selecting a solubilization strategy based on assay pH and dose.
Part 3: Quantitative Solubilization Strategies
The following table summarizes the expected outcomes when applying different formulation strategies to rigid, fluorinated bicyclic carboxylic acids.
| Strategy | Primary Mechanism of Action | Expected Solubility Gain | Best Use Case |
| pH Adjustment (pH > 6.5) | Complete ionization of the carboxylic acid group. | 50x – 100x | In vitro biochemical and cellular assays. |
| Meglumine Salt Formation | Crystal lattice disruption + localized ionization. | > 500x | Solid oral dosage forms; IV formulations. |
| HP-β-CD Complexation | Hydrophobic cavity encapsulation of the difluoro core. | 10x – 50x | Liquid formulations; mitigating precipitation. |
| Amorphous Solid Dispersion | Stabilization of a high-energy, non-crystalline state. | 20x – 80x | High-dose oral formulations with poor permeability. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Meglumine Salt Synthesis & Validation
This protocol details the generation of a meglumine salt to overcome the high lattice energy of the free acid.
-
Suspension: Suspend 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq) in a minimal volume of an ethanol/water mixture (80:20 v/v).
-
Ionization: Add an equimolar amount (1.0 eq) of N-methyl-D-glucamine (meglumine) dissolved in a small volume of purified water.
-
Reaction: Stir the mixture at 40°C for 2 hours. The transition from a cloudy suspension to a completely clear solution indicates complete ionization and salt formation.
-
Isolation: Evaporate the ethanol under reduced pressure, then lyophilize the remaining aqueous phase for 48 hours to isolate the solid salt.
-
Self-Validation (DSC): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). A successful salt formation is confirmed by the complete disappearance of the free acid's sharp melting endotherm and the appearance of a new, distinct thermal transition corresponding to the salt.
Protocol 2: HP-β-CD Inclusion Complexation
This protocol utilizes the solvent evaporation method to force the highly lipophilic difluorobicyclic core into the cyclodextrin cavity.
-
Preparation: Dissolve the API (1.0 eq) in absolute ethanol. Separately, dissolve Hydroxypropyl-β-cyclodextrin (1.5 eq) in purified water.
-
Complexation: Add the API solution dropwise to the cyclodextrin solution under continuous magnetic stirring at 30°C.
-
Equilibration: Continue stirring for 24 hours in a sealed vessel to ensure thermodynamic equilibrium of the host-guest complex.
-
Drying: Evaporate the ethanol under vacuum. Lyophilize the remaining clear aqueous phase to obtain a free-flowing white powder.
-
Self-Validation (NMR): Re-dissolve the powder in D₂O and perform ¹H-NMR. Successful inclusion is validated by the shifting of the cyclodextrin's inner cavity protons (H-3 and H-5), confirming that the fluorinated core has displaced water within the cavity.
Fig 2: Step-by-step workflow for HP-β-CD inclusion complexation and analytical validation.
Part 5: References
-
Skrdla, P. J. (2021). "Estimating the maximal solubility advantage of drug salts." International Journal of Pharmaceutics. URL:[Link]
-
MDPI Pharmaceuticals (2025). "Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex." MDPI. URL: [Link]
-
Kumar, S. et al. (2022). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." National Center for Biotechnology Information (PMC). URL: [Link]
Sources
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Estimating the maximal solubility advantage of drug salts / International Journal of Pharmaceutics, 2021 [sci-hub.box]
- 3. Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex [mdpi.com]
Technical Support Center: Advanced Strategies for Amide Coupling of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and advanced protocols for overcoming the significant steric challenges associated with the amide coupling of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. The rigid, gem-difluorinated bicyclic structure of this compound presents a formidable steric barrier around the carboxylic acid, often leading to low yields or reaction failure with standard coupling protocols.[1][2] This guide is designed to explain the causal factors behind these difficulties and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What makes the amide coupling of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid so challenging?
A: The primary challenge is severe steric hindrance.[1][3] The carboxylic acid at the C-7 position is situated within a rigid bicyclo[3.3.1]nonane framework. This cage-like structure physically obstructs the approach of both the coupling reagent and the incoming amine nucleophile. The gem-difluoro group at the C-9 position further locks the conformation of the bicyclic system, exacerbating the steric congestion around the reaction center. This spatial arrangement significantly slows the rate of nucleophilic attack on the activated carboxylate, which is necessary for amide bond formation.[3]
Q2: My initial coupling attempt with a standard carbodiimide reagent (EDC/DCC) and HOBt resulted in a very low yield. Is this expected?
A: Yes, this is a common outcome. Standard carbodiimide-based methods are often insufficient for substrates with high steric bulk.[4][5] The O-acylisourea intermediate formed by carbodiimides is often not reactive enough to be efficiently attacked by an amine in a sterically congested environment. Furthermore, this intermediate can undergo an intramolecular rearrangement to a non-reactive N-acylurea, which terminates the reaction pathway.[6] For challenging substrates like this, more potent activating agents are required.
Q3: How can I quickly diagnose if steric hindrance is the main cause of my low coupling efficiency?
A: Differentiating steric hindrance from other issues like poor reagent quality or substrate degradation is crucial. Key indicators of steric hindrance include:
-
Reaction Stalls: The reaction proceeds very slowly or stops with significant starting material remaining, even after extended reaction times.[7]
-
Success with Less Hindered Analogs: If you can successfully couple a less bulky carboxylic acid to the same amine under identical conditions, it strongly points to a steric issue with your target molecule.
-
Reagent Class Failure: If multiple, standard coupling reagents (e.g., EDC, DCC) fail, but a more potent, sterically-optimized reagent shows improvement, hindrance is the likely culprit.
In-Depth Troubleshooting & Optimization
This section addresses specific problems you may encounter and provides a logical workflow for resolving them.
Caption: Troubleshooting workflow for low coupling efficiency.
Q4: I've increased the reaction time and temperature, but the yield is still below 20%. What is the next logical step?
A: When kinetic modifications (time and temperature) are insufficient, the next step is to change the core chemistry by employing a more powerful coupling reagent.[8] The goal is to generate a more highly activated carboxylic acid intermediate to overcome the high activation energy barrier imposed by steric hindrance. Uronium/aminium or phosphonium-based reagents are the industry standard for such challenging couplings.[7]
| Reagent Class | Example | Strengths for Hindered Couplings | Key Considerations |
| Uronium/Aminium | HATU, HCTU, COMU | Forms highly reactive O-acylisouronium active esters. High reactivity and generally low racemization risk.[5][7] | HATU can cause guanidinylation of primary amines if the amine is added last. Pre-activation is recommended. Byproducts are water-soluble, simplifying workup. |
| Phosphonium | PyBOP, PyAOP | Excellent for hindered couplings, particularly with N-methylated amino acids.[5][7] PyAOP is highly effective. | Generates carcinogenic HMPA as a byproduct. PyAOP avoids this but is more expensive. |
| Acyl Fluoride Precursors | BTFFH, TFFH, Deoxo-Fluor® | Acyl fluorides are small and highly electrophilic, minimizing steric clash during the coupling step.[4][9] Exceptionally effective for the most challenging substrates.[4][10] | Requires a two-step, one-pot procedure. Often requires elevated temperatures (e.g., 80°C). Ensure the reaction vessel can handle increased pressure.[10] |
| Other | TCFH/NMI | A newer generation uronium salt that shows extremely rapid and high-yielding reactions, even for difficult couplings.[7] | Byproducts are water-soluble, leading to a simplified workup.[7] |
Q5: My amine is also sterically hindered. Which strategy is best for a double-hindered coupling?
A: For couplings where both the carboxylic acid and the amine are sterically demanding, generating the smallest, most reactive electrophile is paramount. The acyl fluoride mediated strategy is often the most successful approach in these cases.[4][9] The fluoride atom is the smallest possible leaving group, and the resulting acyl fluoride is a highly reactive intermediate that minimizes steric repulsion during the nucleophilic attack by the hindered amine. Heating the reaction is typically required to drive the coupling to completion.[8][10]
Recommended Experimental Protocols
Protocol 1: High-Activity Coupling using HATU
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective uronium salt reagent.
Caption: Experimental workflow for HATU-mediated coupling.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq) and HATU (1.1–1.3 eq) in anhydrous N,N-Dimethylformamide (DMF).[7]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq) to the solution. A hindered, non-nucleophilic base like DIPEA is crucial to prevent side reactions.[7]
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the highly reactive O-acylisouronium intermediate before the amine is introduced.
-
Amine Coupling: Add the desired amine (1.1–1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress. If the reaction is slow, gently heat the mixture to 40–60°C. Reactions may require 4 to 24 hours for completion.[1]
-
Workup: Upon completion (as determined by TLC or LC-MS), quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[10]
Protocol 2: Acyl Fluoride Mediated Coupling for Severely Hindered Substrates
This protocol is for exceptionally challenging cases, involving the in-situ formation of an acyl fluoride intermediate.[4][10]
Step-by-Step Methodology:
-
Preparation: In a dry microwave vial or sealed tube under an inert atmosphere, add the carboxylic acid (1.3 eq) and a fluorinating agent such as BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 eq).[10]
-
Solvent and Base: Add anhydrous Dichloromethane (CH₂Cl₂) followed by DIPEA (4.5 eq).
-
Acyl Fluoride Formation: Stir the mixture for 30 minutes at room temperature to form the acyl fluoride intermediate.
-
Amine Addition: Add the sterically hindered amine (1.0 eq) to the vial.
-
Reaction: Tightly seal the vial and heat it in an oil bath at 80°C overnight (approximately 12–16 hours). Caution: Heating CH₂Cl₂ above its boiling point will generate significant pressure. Ensure your reaction vessel is rated for these conditions.[10]
-
Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by column chromatography.[8]
Analytical Monitoring of the Reaction
Q6: How can I effectively monitor the progress of these slow, hindered coupling reactions?
A: Regular monitoring is critical to avoid unnecessary decomposition from prolonged heating or extended exposure to reagents.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. Co-spotting the reaction mixture with your starting materials is essential for accurate interpretation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis.[11] It provides unambiguous confirmation of product formation (by mass) and allows you to track the disappearance of starting materials and the appearance of any byproducts over time. This is the most reliable way to determine if a reaction has stalled or gone to completion.[8][11]
-
In-situ Spectroscopy (FT-IR, NMR): For advanced process development, techniques like in-situ IR or NMR spectroscopy can provide real-time kinetic data without the need for sampling.[12][13]
References
- Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 409-413.
- Toma, A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7934-7986.
- Ishihara, K., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Organic Chemistry, 79(20), 9629-9637.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
- Benchchem. (2025).
- Benchchem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
- Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols.
- Benchchem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- Gluc, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5852-5860.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- Cant, A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 133-140.
- Due-Hansen, M. E., et al. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. How to Analyze Amide Coupling Reactions — Safety Protocols [eureka.patsnap.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Optimizing reaction yields for 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid synthesis
Technical Support Center: Synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Welcome to the technical support center for the synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established principles of organic synthesis and aim to empower you to optimize your reaction yields and overcome common experimental hurdles.
Table of Contents
-
Synthetic Overview
-
Experimental Protocols
-
Protocol 1: Synthesis of Methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
-
Protocol 2: Geminal Difluorination of Methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
-
Protocol 3: Hydrolysis of Methyl 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylate
-
-
Troubleshooting Guide (Q&A)
-
Step 1: Precursor Synthesis
-
Step 2: Geminal Difluorination
-
Step 3: Ester Hydrolysis
-
-
Frequently Asked Questions (FAQs)
-
References
Synthetic Overview
The synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve optimal yields. The proposed synthetic route involves the initial construction of the 3-oxabicyclo[3.3.1]nonane core, followed by the crucial geminal difluorination of a ketone, and concluding with the deprotection of a carboxylate ester.
The overall synthetic pathway is illustrated below:
Purification techniques and recrystallization of crude 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Here is a technical support center with troubleshooting guides and FAQs for the purification and recrystallization of crude 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Technical Support Center: Purification of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. The unique bicyclic structure, enhanced by gem-difluoro substitution, offers improved stability and reactivity, making it a valuable building block in medicinal chemistry.[1] However, achieving high purity is critical for subsequent applications and requires a nuanced approach. This document addresses common challenges through a series of frequently asked questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding alcohol or aldehyde precursor if the synthesis involves an oxidation step.
-
Reaction Byproducts: Including products from side reactions or incomplete conversions.
-
Residual Solvents: Organic solvents used during the reaction or initial workup (e.g., ethyl acetate, dichloromethane).[2]
-
Inorganic Salts: From reagents or pH adjustments during workup.[3]
-
Water: Moisture introduced during the workup or from atmospheric exposure.
Q2: How can I quickly assess the purity of my crude product and monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an effective initial method. However, carboxylic acids often streak on standard silica gel plates due to strong interactions between the acidic proton and the silica.[3] To mitigate this, add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to your eluting solvent system (e.g., ethyl acetate/hexanes).[3] This keeps the carboxylic acid fully protonated, resulting in a more defined spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
Q3: My compound is a sticky gum or oil after initial isolation, not a solid. What should I do?
A3: An oily or gummy consistency often indicates the presence of significant impurities, particularly residual solvents or byproducts that depress the melting point. Before attempting recrystallization, it is advisable to perform a preliminary purification step. An acid-base extraction is highly effective for isolating the carboxylic acid from neutral or basic impurities.[3] This involves dissolving the crude material in an organic solvent, extracting with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt, washing the aqueous layer to remove neutral impurities, and then re-acidifying to precipitate the purified carboxylic acid.
Part 2: Recrystallization Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[] The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain in solution.[6][7]
Decision Workflow for Purification
Caption: Decision workflow for purifying the target compound.
| Troubleshooting Scenario | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The rate of cooling is too fast. The solution is supersaturated with impurities. | 1. Switch to a lower-boiling point solvent. 2. Slow down the cooling process. Insulate the flask to allow for gradual cooling to room temperature before moving to an ice bath. 3. If impurities are the issue, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug. |
| No Crystals Form Upon Cooling | Too much solvent was used. The compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. If a single solvent is ineffective, use a two-solvent (binary) system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[8] |
| Very Low Recovery of Crystalline Product | Too much solvent was added. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor (the remaining solution after filtration) and cool it again to recover a second crop of crystals. Note that the second crop may be less pure. 2. Ensure the final washing of the crystals is done with a minimal amount of ice-cold solvent to reduce loss.[3] 3. To prevent premature crystallization, preheat the filtration funnel and filter paper with hot solvent before filtering the hot solution.[3] |
| Product Crystals are Colored | Colored impurities are co-crystallizing with the product. | 1. After dissolving the crude solid in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal.[9] 2. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. 3. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Be cautious as charcoal can also adsorb some of your product. |
| Crystallization Happens Too Quickly | The solution is too concentrated. Cooling is too rapid. | This can trap impurities within the crystal lattice. If this occurs, redissolve the solid by heating and add a small amount of additional solvent. Allow for a slower cooling process to form larger, purer crystals. |
Part 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying a solid compound.[9] The choice of solvent is critical; for a polar, fluorinated molecule like 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, polar protic or aprotic solvents are good starting points.[8]
Solvent Selection Guide
| Solvent Class | Examples | Polarity | Potential Interactions with Compound |
| Protic Solvents | Water, Methanol, Ethanol | High | Hydrogen bonding, dipole-dipole |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Medium-High | Dipole-dipole, C-F···H-C interactions |
| Ethers | Tetrahydrofuran (THF) | Low-Medium | Dipole-dipole, weak hydrogen bond acceptor |
Table adapted from Benchchem Application Note.[8]
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[9] Continue adding small portions of hot solvent until the compound is just fully dissolved. Avoid adding a large excess of solvent.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]
-
Hot Gravity Filtration: To remove insoluble impurities (or charcoal), perform a hot gravity filtration. Preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.[3]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]
-
Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, use a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for single-solvent recrystallization.
References
- Application Note: Recrystallization Techniques for Polar Fluorin
- methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.
- Technical Support Center: Optimizing Carboxylic Acid Purific
- 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride. Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- recrystallization.pdf. University of Colorado Boulder.
- Recrystallization is the most common method for purifying solid compoun. University of Massachusetts.
- Recrystalliz
- Deoxyfluorination of Carboxylic Acids via an In Situ Generated Trifluoromethoxide Salt.
Sources
- 1. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride | 2490432-76-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride | 2758002-29-6 | 95 [smolecule.com]
- 6. mt.com [mt.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Preventing decarboxylation of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid at high temperatures
Welcome to the Advanced Technical Support Center for 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 2361767-85-1). This portal is designed for medicinal chemists and process scientists encountering stability issues—specifically unintended decarboxylation—when incorporating this rigid, fluorinated bicyclic scaffold into drug candidates.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind the degradation of fluorinated carboxylic acids and provide self-validating protocols to ensure the structural integrity of your target molecules.
Mechanistic Alert: The Causality of Decarboxylation
The 9,9-difluoro-3-oxabicyclo[3.3.1]nonane system is highly valued as a metabolically stable, rigid bioisostere. However, the very feature that provides its unique properties—the gem-difluoro group—significantly alters the electronic environment of the molecule.
Why does it decarboxylate at elevated temperatures? Fluorinated carboxylic acids are uniquely susceptible to decarboxylation due to the strong electron-withdrawing nature of the fluorine atoms. When the carboxylic acid is deprotonated to form a carboxylate anion, heating the system provides the activation energy necessary to extrude CO₂. The transition state is stabilized by the inductive effect of the nearby difluoro moiety, which can accommodate the transient negative charge or radical character.
Furthermore, this degradation is heavily dependent on the solvation state. In polar aprotic solvents (e.g., DMSO, DMF), the carboxylate counterion is strongly solvated, leaving a "naked" carboxylate anion. This lack of ion-pairing drastically lowers the activation barrier for decarboxylation, leading to rapid degradation at temperatures as low as 80 °C. Additionally, the presence of transition metals (Cu, Ag, Pd) can actively catalyze this C–C bond cleavage via inner-sphere metal-carboxylate complexes[1][2].
Troubleshooting & FAQs
Q1: I am losing my carboxylic acid moiety during a Pd-catalyzed Suzuki coupling at 100 °C in DMF. How do I prevent this?
A1: You are experiencing base-promoted, solvent-accelerated decarboxylation. DMF is a polar aprotic solvent that creates a highly reactive, unsolvated carboxylate anion. Furthermore, temperatures ≥ 80 °C provide the thermal energy to overcome the decarboxylation barrier. Solution:
-
Change the solvent: Switch to a less polar or protic solvent mixture (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) which allows for tighter ion-pairing of the carboxylate, raising the activation energy for CO₂ loss.
-
Lower the temperature: Utilize a more active palladium precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3) that allows the cross-coupling to proceed at 40–60 °C.
-
Pre-protection: If high temperatures are unavoidable, protect the acid as a benzyl or tert-butyl ester prior to the coupling step.
Q2: Can I form the acid chloride using SOCl₂ or Oxalyl Chloride at reflux to synthesize amides?
A2: No. Refluxing this specific fluorinated scaffold in the presence of chlorinating agents will likely lead to acylium ion formation followed by rapid extrusion of CO₂ (decarbonylative/decarboxylative degradation). Solution: Avoid acid chlorides entirely. Utilize mild, in-situ peptide coupling reagents such as HATU or EDC/HOBt. These reagents operate at room temperature and form an activated ester intermediate that is highly reactive toward amines but stable against decarboxylation.
Q3: Are there specific metals or additives I should avoid?
A3: Yes. Strictly avoid Copper (Cu) and Silver (Ag) salts. These metals are classic catalysts for the intentional decarboxylative cross-coupling of carboxylic acids[1]. They facilitate ligand-to-metal charge transfer (LMCT) and homolytic/heterolytic cleavage of the C–COOH bond[3][4]. If your synthetic route requires a Cu-catalyzed Ullmann coupling elsewhere on the molecule, you must protect the carboxylic acid first.
Quantitative Data: Decarboxylation Risk Factors
The following table summarizes the causal factors that accelerate the degradation of fluorinated carboxylic acids and provides the recommended operational boundaries.
| Reaction Parameter | High Risk (Promotes Decarboxylation) | Low Risk (Preserves Carboxylic Acid) | Mechanistic Rationale |
| Temperature | > 80 °C | < 50 °C | Thermal energy overcomes the activation barrier for CO₂ extrusion. |
| Solvent | DMSO, DMF, DMAc | THF, Toluene, DCM, Dioxane | Polar aprotic solvents create "naked" reactive anions; non-polar solvents promote stabilizing ion-pairing. |
| Base Strength | Cs₂CO₃, NaOH, KOtBu | DIPEA, K₂HPO₄, NaHCO₃ | Strong bases ensure complete, irreversible deprotonation to the vulnerable carboxylate state. |
| Metal Additives | Cu(I)/Cu(II), Ag(I), Photoredox (Ir/Ru) | Metal-free, or highly active Pd (low temp) | Cu/Ag actively catalyze decarboxylation via LMCT or organometallic intermediates[2][3]. |
Experimental Workflows & Decision Logic
Mechanistic divergence: Decarboxylation pathway vs. productive low-temperature amidation.
Workflow decision tree for handling 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Self-Validating Experimental Protocols
Protocol A: Low-Temperature Amidation (Avoiding Decarboxylation)
Use this protocol to form amides directly from the free acid without thermal degradation.
Reagents:
-
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DCM or THF (0.1 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with N₂. Add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.
-
Base Addition: Add DIPEA (3.0 eq) via syringe at room temperature (20 °C). Stir for 5 minutes.
-
Activation: Add HATU (1.1 eq) in one portion. Self-Validation Check 1: The solution should turn slightly yellow. Stir for 15 minutes. Monitor by LCMS; you should observe the mass of the activated HOAt-ester intermediate, with strictly no M-44 (loss of CO₂) peaks.
-
Amine Coupling: Add the amine (1.2 eq) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Do not exceed 40 °C.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Benzyl Ester Protection for High-Temperature Workflows
Use this protocol if your subsequent steps require harsh conditions (e.g., >100 °C cross-coupling).
Reagents:
-
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
K₂CO₃ (1.5 eq)
-
Acetone or DMF (0.2 M)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend the carboxylic acid (1.0 eq) and finely powdered K₂CO₃ (1.5 eq) in acetone. (Note: DMF can be used if solubility is an issue, but keep the temperature strictly at RT to prevent the naked-anion decarboxylation discussed above).
-
Alkylation: Add Benzyl bromide (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation: Self-Validation Check 2: Run a TLC (Hexanes/EtOAc 3:1). The highly polar baseline spot (free acid) should disappear, replaced by a high-Rf UV-active spot (benzyl ester).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine to remove residual DMF/salts. Dry over MgSO₄ and concentrate.
-
Downstream execution: You may now subject this protected scaffold to high-temperature Pd-catalyzed couplings. Once complete, deprotect via standard hydrogenolysis (H₂, Pd/C, MeOH, RT) or mild basic hydrolysis (LiOH, THF/H₂O, RT).
References
-
Low-temperature mineralization of perfluorocarboxylic acids Science (via Yuntsg) Highlights the mechanism of decarboxylation of fluorinated carboxylic acids in polar aprotic solvents (e.g., DMSO) and the role of "naked" reactive anions at elevated temperatures.[Link]
-
Decarboxylative cross-coupling reactions: a modern strategy for C–C-bond formation Chemical Society Reviews (RSC Publishing) Provides authoritative grounding on how transition metals (Cu, Ag, Pd) actively catalyze the loss of CO₂ from carboxylic acids, emphasizing why these metals must be avoided to preserve the acid moiety.[Link]
-
Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis Chemical Science (RSC Publishing) Discusses the unique electronic properties of fluoroalkyl carboxylic acids and their susceptibility to decarboxylation via Ligand-to-Metal Charge Transfer (LMCT) under oxidative or photoredox conditions.[Link]
Sources
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06057A [pubs.rsc.org]
- 4. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Welcome to the technical support guide for 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. Low conversion rates can be a significant hurdle, and this guide provides a structured, cause-and-effect approach to diagnosing and resolving common issues, particularly in amide bond formation.
Section 1: Foundational Principles - Understanding the Unique Challenges
Before diving into specific troubleshooting steps, it's crucial to understand the inherent chemical properties of this molecule that often lead to synthetic difficulties.
Q1: Why are direct amide couplings with this acid often inefficient?
Directly reacting a carboxylic acid with an amine to form an amide is generally unfavorable under mild conditions.[1] This is due to a competing acid-base reaction where the basic amine deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[2] To achieve efficient coupling, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[3][4]
Q2: How do the structural features of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid impact its reactivity?
This molecule presents a combination of steric and electronic challenges that must be addressed for successful coupling:
-
Steric Hindrance: The rigid, bicyclo[3.3.1]nonane framework is sterically demanding. This bulkiness can physically impede the approach of coupling reagents and the amine nucleophile, slowing down reaction rates. Protocols that work for simple aliphatic or aromatic acids may fail or require significant optimization for this scaffold.[5]
-
Electronic Effects (Acidity): The two fluorine atoms at the C9 position exert a powerful electron-withdrawing inductive effect across the molecular framework. This effect stabilizes the carboxylate conjugate base, making the carboxylic acid significantly more acidic than its non-fluorinated counterparts.[6] While this enhances the electrophilicity of the carbonyl carbon, the pronounced acidity strongly favors the formation of the unreactive carboxylate salt, making effective activation the paramount challenge.
Section 2: The Troubleshooting Workflow
Low conversion is rarely due to a single factor. It's often a combination of suboptimal conditions. The following workflow provides a logical sequence for identifying and resolving the root cause of poor reaction performance.
FAQ 1: My reaction shows no or very little product, with significant starting acid remaining. Where do I start?
This classic symptom points directly to a failure in the initial and most critical step: carboxylic acid activation .
-
A. Inadequate Coupling Reagent Potency: The steric hindrance of the bicyclic core requires a highly efficient coupling reagent. Standard reagents like DCC or EDC alone may be insufficient.[5] Uronium/aminium or phosphonium-based reagents are strongly recommended as they are designed for rapid activation and perform well with hindered substrates.[7][8]
-
B. Reagent Quality and Stoichiometry: Coupling reagents, especially uronium salts, can be hygroscopic and degrade over time. Always use fresh, high-quality reagents from a reliable source. Ensure the stoichiometry is correct; a slight excess (1.1-1.2 eq) of the coupling reagent and base relative to the limiting reagent is a standard starting point.[9]
-
C. Improper Activation Protocol: The order of addition is critical. The carboxylic acid should be "pre-activated" with the coupling reagent and base for a short period (15-30 minutes) before the amine is introduced.[9][10] Adding all components at once allows the amine to compete in unproductive side reactions, such as forming a guanidinium byproduct with the coupling reagent.[11]
Recommendation: Switch to HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as your primary coupling reagent. It is exceptionally effective for sterically demanding couplings.[7] See Protocol 1 for a detailed methodology.
FAQ 2: My LC-MS analysis shows that the starting acid is consumed, but I see little to no desired amide product. What is happening?
This is a more complex issue. It indicates that the activation step is likely successful, but the subsequent nucleophilic attack by the amine is failing, or the activated intermediate is being consumed by a side reaction.
-
A. Hydrolysis of the Activated Intermediate: The activated species (e.g., an OAt-ester when using HATU) is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or reagents.[9] This reverts the intermediate back to the starting carboxylic acid (which may appear as the carboxylate salt in your analysis) and consumes your coupling reagent.
Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents (e.g., DMF, DCM), run the reaction under an inert atmosphere (Nitrogen or Argon), and dry any amine salt starting materials thoroughly before use.
-
B. Poor Amine Nucleophilicity: If your amine partner is sterically hindered (e.g., a secondary amine with bulky substituents) or electronically poor (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity may prevent it from reacting effectively with the activated ester, especially given the steric shielding from the bicyclic acid core.[5]
Solution:
-
Increase Temperature: Gently warming the reaction to 40-50 °C can often overcome the activation barrier for difficult couplings.[5]
-
Switch to a More Reactive Intermediate: Consider forming an acyl fluoride in situ. Acyl fluorides are less prone to racemization and are highly effective for coupling with challenging amines.[5] See Protocol 2 .
-
FAQ 3: The reaction is very slow and seems to stall at 40-60% conversion after several hours. How can I drive it to completion?
This is a common scenario with sterically congested substrates. The initial reaction proceeds, but the rate drops as reactant concentrations decrease.
-
A. Increase Reagent Concentration: If the reaction is running at high dilution, the frequency of effective molecular collisions will be low. Try re-running the reaction at a higher concentration (e.g., from 0.1 M to 0.5 M).
-
B. Use a Slight Excess of the Nucleophile: If the amine is not the most valuable reagent, using a slight excess (e.g., 1.2-1.5 equivalents) can help push the reaction equilibrium towards the product.
-
C. Re-evaluate the Coupling Reagent: Even if a reagent provides partial conversion, a more potent one might be needed for full conversion. If you are using a carbodiimide-based system, switching to HATU or PyAOP is a logical next step. If HATU is stalling, an acyl fluoride approach may be necessary.[7][8]
Section 3: Protocols & Data
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is the recommended starting point for most applications.
-
To a dry flask under an inert atmosphere (N₂ or Ar), add 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).
-
Add HATU (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.
-
In a separate flask, dissolve the amine (1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aq. LiCl (to remove DMF), 5% aq. HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Protocol 2: Troubleshooting Protocol for Hindered Couplings via Acyl Fluoride Intermediate
Use this protocol when coupling with electron-deficient or sterically hindered amines where Protocol 1 has failed.[5]
-
To a dry flask under an inert atmosphere (N₂ or Ar), add 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or MeCN.
-
Add a fluorinating agent such as PyFluor or XtalFluor-E (1.1 eq).
-
Add a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine, 1.5 eq).
-
Stir at room temperature for 1 hour to form the acyl fluoride. You can monitor this step by ¹⁹F NMR if available.[12]
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature or heat to 40-60 °C for 4-24 hours.
-
Monitor the reaction for product formation.
-
Work-up as described in Protocol 1.
Data Table: Comparison of Common Coupling Reagents
| Coupling Reagent System | Reagent Class | Advantages | Considerations for this Substrate |
| EDC / HOBt | Carbodiimide | Water-soluble byproducts; cost-effective.[9] | Often too slow and inefficient for sterically hindered substrates. Higher risk of side reactions. |
| DCC / DMAP | Carbodiimide | Effective for esterifications; strong activator.[14] | Insoluble DCU byproduct complicates purification. DMAP can cause racemization. Not ideal for this substrate. |
| HBTU / DIPEA | Uronium/Aminium | Good general-purpose reagent, fast reactions.[8][15] | Less reactive than HATU for very hindered systems. |
| HATU / DIPEA | Uronium/Aminium | Highly Recommended. Excellent for hindered couplings, fast kinetics, low racemization.[7][10] | Higher cost. Reagent is moisture-sensitive. |
| PyBOP / DIPEA | Phosphonium | Strong coupling reagent, non-carcinogenic byproducts.[7] | Generally very effective, a good alternative to HATU. |
Section 4: Visualization of Mechanism
References
- BenchChem.
-
ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond.... [Link]
-
Chem.libretexts.org. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]
-
ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. [Link]
-
Canadian Science Publishing. Replacement of the carboxylic acid function with fluorine. [Link]
-
National Center for Biotechnology Information. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
The Royal Society of Chemistry. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. hovione.com [hovione.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. rsc.org [rsc.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. peptide.com [peptide.com]
Metabolic stability of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid vs adamantane derivatives
An In-Depth Comparative Guide to the Metabolic Stability of Bioisosteric Scaffolds: 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid vs. Adamantane Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, achieving a desirable pharmacokinetic profile is as crucial as attaining high target potency. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. Poor metabolic stability leads to rapid clearance, low bioavailability, and short half-life, often resulting in the premature termination of promising drug candidates. Consequently, medicinal chemists employ various strategies to enhance metabolic stability, with the incorporation of sterically bulky or electronically deactivated scaffolds being a primary approach.
Among the most utilized scaffolds are adamantane and its derivatives, prized for their rigid, three-dimensional structure that can physically shield metabolically vulnerable sites.[1][2] More recently, fluorinated bicyclic structures, such as 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, have emerged as powerful alternatives.[3] These scaffolds leverage the unique properties of fluorine to block enzymatic degradation through electronic effects.[4][5]
This guide provides a detailed comparative analysis of these two prominent bioisosteres, synthesizing data from established literature to offer researchers and drug development professionals a clear understanding of their respective advantages and liabilities in the context of metabolic stability.
The Adamantane Moiety: A Strategy of Steric Shielding
The adamantane cage is a rigid, lipophilic, and symmetrical hydrocarbon scaffold that has been successfully incorporated into numerous approved drugs.[6][7] Its primary function in enhancing metabolic stability is to act as a "steric shield." By positioning the bulky adamantane group near a metabolically labile part of a molecule, access by drug-metabolizing enzymes, such as Cytochrome P450s (CYPs), can be effectively hindered.[2][8] This steric hindrance can significantly slow the rate of metabolism, thereby prolonging the drug's half-life and exposure.[1]
However, the adamantane scaffold itself is not metabolically inert. The tertiary C-H bonds at the bridgehead positions are susceptible to oxidative metabolism, primarily hydroxylation by CYP enzymes.[8][9] This metabolic vulnerability represents a significant liability. Once hydroxylated, the resulting adamantanol derivative can undergo further Phase II conjugation, leading to rapid excretion. This inherent susceptibility means that while adamantane can protect other parts of a molecule, it often introduces its own metabolic "hotspot."[10]
The Fluorinated Bicyclic Scaffold: A Strategy of Metabolic Blocking
An alternative and often more robust strategy involves the use of fluorinated scaffolds. The introduction of fluorine into a molecule is a well-established tactic in medicinal chemistry to improve metabolic stability.[5][11] This is due to several key properties of the fluorine atom:
-
High C-F Bond Strength: The carbon-fluorine bond (bond energy ~110 kcal/mol) is significantly stronger than a typical carbon-hydrogen bond (~100 kcal/mol), making it much more resistant to enzymatic cleavage.[12]
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction can lower the pKa of nearby functional groups or alter the electronic landscape of the molecule, making it a poorer substrate for metabolizing enzymes.[4][13]
The 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane scaffold exemplifies this strategy. The gem-difluoro group at the C9 position serves as a powerful metabolic block. This "metabolic blocking" effect prevents oxidation at that site, a common pathway for degradation in non-fluorinated analogs.[8][9] This approach does not rely on steric hindrance but on the fundamental chemical stability of the C-F bond, offering a more permanent solution to metabolic liability at a specific position.[3]
Head-to-Head Comparison: Physicochemical and Metabolic Profiles
The choice between an adamantane-based scaffold and a fluorinated bicyclic scaffold depends on the specific goals of the drug design program. The following table summarizes their key distinguishing features.
| Feature | Adamantane Derivatives | 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane Derivatives | Rationale & Implications |
| Primary Strategy | Steric Shielding | Metabolic Blocking (Electronic) | Adamantane physically obstructs enzymes, while fluorine chemically deactivates metabolic sites. |
| Lipophilicity (LogP) | High | Moderate to High | Adamantane is highly lipophilic, which can aid BBB penetration but may reduce solubility.[2][6] Fluorination can increase lipophilicity but the oxabicyclo core provides some polarity. |
| Metabolic Hotspots | Bridgehead C-H bonds | Generally stable; depends on the rest of the molecule | The adamantane cage itself is prone to hydroxylation.[9] The gem-difluoro group on the bicyclic core is highly resistant to metabolism.[8] |
| Primary Metabolic Pathway | Phase I Oxidation (Hydroxylation) | Typically metabolism occurs elsewhere on the molecule | If metabolism occurs, it is likely to be CYP-mediated hydroxylation for adamantane.[8] The fluorinated core directs metabolism to other, more susceptible parts of the drug. |
| Expected Intrinsic Clearance | Variable; can be high if unsubstituted | Low (for the scaffold itself) | The intrinsic stability of the difluorinated scaffold generally leads to lower clearance rates compared to a metabolically vulnerable adamantane core. |
| Solubility | Generally Poor | Potentially Improved | The ether oxygen in the oxabicyclo scaffold can improve aqueous solubility compared to the purely hydrocarbon adamantane cage.[14] |
Experimental Validation: The In Vitro Microsomal Stability Assay
To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is the industry standard.[15][16] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[15][17]
Rationale for Experimental Design
The protocol is designed to mimic the initial phase of hepatic metabolism. The inclusion of the cofactor NADPH is essential, as it is required for the catalytic activity of CYP enzymes.[16] By running a parallel incubation without NADPH, any non-enzymatic degradation or degradation by enzymes not requiring this cofactor can be identified.[15] The reaction is quenched at various time points with an organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[18] The subsequent analysis by LC-MS/MS allows for precise quantification of the remaining parent compound over time.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compounds and positive controls (e.g., Diclofenac, Midazolam) at 10 mM in DMSO.[18]
-
Prepare a working solution of liver microsomes (e.g., human, rat) at a concentration of 0.5 mg/mL in phosphate buffer.[15][17]
-
Prepare a solution of the NADPH regenerating system in phosphate buffer.[19]
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.[15]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH solution to the wells. For the negative control wells (-NADPH), add an equivalent volume of phosphate buffer.[15]
-
The time of NADPH addition is considered T=0.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).[18]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[18]
-
Experimental Workflow Diagram
Data Interpretation: A Comparative Case Study
Based on the principles discussed, we can predict the outcomes of a microsomal stability assay. The data below is illustrative but reflects typical results observed for these classes of compounds.[8][9]
Table 2: Comparative Metabolic Stability Data (Human Liver Microsomes)
| Compound ID | Structure Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Adamantane Analog A | Parent Adamantane Derivative | 45 | 30.8 |
| Adamantane Analog B | Hydroxylation on Adamantane | 25 | 55.4 |
| Bicyclic Analog C | Non-fluorinated Oxabicyclo Core | 55 | 25.2 |
| Bicyclic Analog D | 9,9-Difluoro-3-oxabicyclo Core | >120 | <11.5 |
The data clearly illustrates the metabolic liability of the adamantane core (Analog A vs. B), where hydroxylation significantly reduces stability.[8][9] In contrast, the introduction of the gem-difluoro group (Analog D) dramatically enhances metabolic stability compared to its non-fluorinated counterpart (Analog C), resulting in a much longer half-life and significantly lower intrinsic clearance.
Structural Comparison and Metabolic Hotspots
Conclusion and Strategic Recommendations
Both adamantane and fluorinated bicyclic scaffolds are valuable tools for enhancing the metabolic stability of drug candidates, but they operate via fundamentally different mechanisms and present distinct profiles.
-
Adamantane derivatives are an excellent choice when steric bulk is required to shield an adjacent functional group that is the primary site of metabolism. However, researchers must be prepared to address the inherent metabolic liability of the adamantane core itself, potentially through further substitution to block its own hydroxylation.
-
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane derivatives offer a more direct and often more effective solution for creating metabolically robust molecules. The gem-difluoro group provides a powerful and reliable metabolic block. This scaffold is particularly advantageous when a specific position on a parent molecule is known to be a metabolic hotspot. The inclusion of the heteroatom may also confer more favorable physicochemical properties, such as improved solubility.
Ultimately, the selection is context-dependent. Early-stage screening using in vitro assays, such as the microsomal stability assay detailed here, is essential to validate the chosen strategy and guide the iterative process of drug design toward candidates with optimal pharmacokinetic profiles.
References
-
BenchChem. A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. BenchChem Technical Support.
-
Shah, P. & Saraf, S. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.
-
Jana, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
-
Hopkins, C. (2023). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharma's Almanac.
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.
-
E. Scott, T. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
E. Scott, T. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay.
-
Edmondson, S. D., et al. (2007). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry.
-
Cyprotex. Microsomal Stability.
-
ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
Samel, N., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters.
-
Samel, N., et al. (2018). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Ignat'ev, A. A. & Varlamov, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.
-
Samel, N., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC.
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
-
BioDuro. ADME Microsomal Stability Assay.
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
-
BenchChem. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride.
-
BenchChem. A Comparative Analysis of the Metabolic Stability of Adamantan-1-yl-piperidin-1-yl-methanone and Its Analogs.
-
Santa Cruz Biotechnology. (2023). methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride.
-
NextSDS. 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid.
-
Sapphire Bioscience. 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride.
-
PubChem. 9-Oxabicyclo(3.3.1)nonane.
Sources
- 1. nbinno.com [nbinno.com]
- 2. connectsci.au [connectsci.au]
- 3. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride | 2490432-76-1 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. jchr.org [jchr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. mttlab.eu [mttlab.eu]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. researchgate.net [researchgate.net]
HPLC method validation for 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid purity analysis
An In-Depth Technical Guide and Comparative Analysis for the HPLC Purity Method Validation of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. We will delve into the analytical challenges posed by this unique molecule, compare various chromatographic strategies with supporting data, and provide a detailed, step-by-step protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
The Analytical Challenge: Understanding the Analyte
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a complex synthetic intermediate characterized by a rigid bicyclic structure, a polar ether linkage, a highly electronegative geminal difluoro group, and an acidic carboxylic acid moiety. These features present a unique set of challenges for HPLC method development.
-
Polarity and Retention: The combination of a hydrophobic bicyclic core with multiple polar functional groups makes predictable retention on standard reversed-phase columns difficult. The molecule is highly polar and is expected to exhibit poor retention under typical reversed-phase conditions.
-
pKa and Ionization: The carboxylic acid group is the primary site for ionization. The presence of electron-withdrawing fluorine atoms likely lowers the pKa to a value between 3 and 4, compared to a typical carboxylic acid pKa of ~4.8. This is a critical parameter, as mobile phase pH will dictate the analyte's charge state and, consequently, its retention behavior.[3]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore. Detection will likely rely on the weak absorbance of the carboxylic acid group at low UV wavelengths (e.g., 200-215 nm), which demands high-purity mobile phase components to minimize baseline noise.[4]
Comparative Chromatographic Strategies
The selection of an appropriate stationary phase is the most critical decision in developing a robust purity method. We will compare three primary strategies: modern Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Caption: Decision workflow for selecting an HPLC strategy.
Reversed-Phase (RP-HPLC) Approach
While standard C18 columns may fail to provide adequate retention due to "phase collapse" in the highly aqueous mobile phases required, modern polar-compatible phases offer a viable solution.[5][6]
-
Column Alternatives:
-
Polar-Endcapped C18: These columns have modified surfaces that prevent the bonded phase from collapsing in 100% aqueous mobile phases, enhancing the retention of polar analytes.[6]
-
Phenyl-Hexyl: Phenyl phases offer alternative selectivity through π-π interactions and are also resistant to dewetting in highly aqueous conditions, making them suitable for polar compound analysis.[7]
-
-
Mobile Phase Rationale: To ensure sufficient retention and good peak shape, the ionization of the carboxylic acid must be suppressed. This is achieved by maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa.
-
Recommended Mobile Phase: An isocratic or gradient elution using a mixture of 0.1% Phosphoric Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Phosphoric acid is chosen over alternatives like trifluoroacetic acid (TFA) because it has a lower UV cutoff, which is critical for detection at ~210 nm.[4]
-
-
Expected Performance: This approach is often robust and familiar to most labs. However, achieving sufficient separation from other polar impurities may be challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for compounds that are too polar for reversed-phase chromatography.[8][9] Retention is based on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.
-
Column Alternatives:
-
Mobile Phase Rationale: The mobile phase consists of a high percentage of a weak solvent (acetonitrile) and a smaller percentage of a strong solvent (aqueous buffer).
-
Recommended Mobile Phase: A gradient starting with high acetonitrile (e.g., 95%) and increasing the aqueous component (e.g., 10 mM ammonium formate, pH 3.5) over time. The high organic content is also advantageous for sensitivity if using mass spectrometry (MS) detection.[12]
-
-
Expected Performance: HILIC can provide excellent retention and unique selectivity for polar compounds. However, it requires longer column equilibration times and can be more sensitive to variations in mobile phase composition and sample diluent compared to RP-HPLC.
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases with multiple retention mechanisms, offering a powerful tool for separating complex mixtures.[2][13][14]
-
Column Alternatives:
-
Reversed-Phase / Anion-Exchange (e.g., Atlantis PREMIER BEH C18 AX): This type of column combines hydrophobic (C18) and anion-exchange functionalities. This allows for independent control over retention by modifying both the organic solvent percentage and the mobile phase ionic strength or pH.[14]
-
-
Mobile Phase Rationale: The dual retention mechanism provides great flexibility. At low pH, the anion-exchange sites are active, and the carboxylic acid analyte is uncharged, leading to primarily reversed-phase retention. As the pH increases towards the analyte's pKa, the analyte becomes negatively charged and can interact with the anion-exchange sites, increasing retention.
-
Recommended Mobile Phase: A buffered mobile phase (e.g., ammonium formate) with an organic modifier (acetonitrile or methanol). By adjusting the buffer concentration and pH, the selectivity can be fine-tuned.
-
-
Expected Performance: MMC offers the highest degree of selectivity optimization but can also be the most complex to develop. It is particularly useful when dealing with impurities that have different charge states and hydrophobicities.[15]
Table 1: Comparison of Chromatographic Strategies
| Feature | Reversed-Phase (Polar-Compatible) | HILIC | Mixed-Mode (RP/AX) |
| Primary Retention | Hydrophobic Interaction | Partitioning / H-bonding | Hydrophobic & Ion-Exchange |
| Mobile Phase | High Aqueous, Acidic pH | High Organic, Buffered | Buffered, Aqueous/Organic |
| Key Advantage | Robust, simple, widely used | Excellent retention for very polar analytes | Highly tunable selectivity |
| Key Disadvantage | Potentially limited selectivity for polar mix | Longer equilibration, sensitive to diluent | Complex method development |
| Best For | Initial screening, moderately polar analytes | Highly polar analytes, MS compatibility | Complex mixtures with diverse impurities |
HPLC Method Validation Protocol for Purity Analysis
Once a chromatographic method has been developed that provides adequate retention, resolution, and peak shape, it must be validated to demonstrate its suitability for its intended purpose—in this case, the quantitative analysis of purity and impurities. The following protocol is based on the ICH Q2(R1) guideline.[1][2]
Caption: A typical workflow for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity method, forced degradation studies are essential.
-
Experimental Protocol:
-
Prepare solutions of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid at a suitable concentration (e.g., 1 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105°C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main peak and all degradation product peaks.
-
The peak purity analysis (e.g., using PDA software) of the main peak in the stressed samples should pass, indicating no co-eluting peaks.
-
Significant degradation (e.g., 5-20% loss of main peak area) should be observed in at least some of the stress conditions to prove the stability-indicating nature of the method.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For a purity method, the range should typically span from the limit of quantitation (LOQ) to 120% or 150% of the nominal sample concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals for each point should be randomly distributed around the regression line.
-
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery.
-
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation components except the active ingredient) or use a known impurity mixture.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), preparing three samples at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for each level.
-
Precision
Precision expresses the variability of the results and is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the nominal concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
The LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
The LOQ is the concentration that yields a S/N ratio of approximately 10:1.
-
The LOQ should be confirmed by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at this concentration.
-
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).
-
Robustness
Robustness demonstrates the method's reliability with respect to small, deliberate variations in method parameters.
-
Experimental Protocol:
-
Vary key method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2% absolute)
-
-
Analyze a system suitability solution and a sample under each condition.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, plate count) must remain within acceptable limits.
-
The purity results of the sample should not be significantly affected by the variations.
-
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure selective measurement of the analyte. | Baseline resolution from all impurities/degradants; Peak purity passes. |
| Linearity | Proportionality of response to concentration. | r² ≥ 0.999 |
| Range | Concentration interval of acceptable performance. | LOQ to 120% (or 150%) of nominal concentration. |
| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Agreement within a short time interval. | RSD ≤ 1.0% |
| Precision (Intermediate) | Agreement within-lab (different days, analysts). | RSD ≤ 2.0% |
| LOD | Lowest detectable concentration. | S/N ratio ≥ 3:1 |
| LOQ | Lowest quantifiable concentration. | S/N ratio ≥ 10:1; RSD ≤ 10% at this level. |
| Robustness | Resilience to small method variations. | System suitability passes; results are unaffected. |
Conclusion
The successful purity analysis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid by HPLC requires a thorough understanding of the analyte's physicochemical properties and a systematic approach to method development. While modern reversed-phase columns with polar compatibility offer a robust starting point, HILIC and Mixed-Mode chromatography present powerful alternatives for this challenging polar and acidic molecule. The choice of strategy should be guided by the complexity of the impurity profile and the desired performance characteristics. Following the selection of an optimal method, a comprehensive validation following ICH guidelines is mandatory to ensure the generation of reliable, accurate, and precise data, thereby guaranteeing the quality and safety of the final drug product.
References
-
Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2020). Journal of Chromatography A. [Link]
-
The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. (2006). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Acid Effect on Retention of Acidic Analytes. SIELC Technologies. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex. [Link]
-
Technical Notebook Saccharides & Organic Acids. Shodex HPLC Columns. [Link]
-
Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011). IAEA. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (2021). Waters. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2007). Analytical and Bioanalytical Chemistry. [Link]
-
Evolution of Mixed-Mode Chromatography. (2011). American Laboratory. [Link]
-
Do you HILIC?. (2023). Separation Science. [Link]
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. (2006). Journal of Liquid Chromatography & Related Technologies. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
HPLC Column Performance. Waters. [Link]
Sources
- 1. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Acid Effect on Retention of Acidic Analytes | SIELC Technologies [sielc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. hplc.eu [hplc.eu]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. agilent.com [agilent.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 14. waters.com [waters.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Lipophilicity comparison of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid and non-fluorinated analogs
Lipophilicity and Physicochemical Modulation in Bicyclic Scaffolds: A Comparative Guide to 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid
Introduction and Strategic Context
The 3-oxabicyclo[3.3.1]nonane system is increasingly utilized in modern drug discovery to impart three-dimensional complexity, improve target specificity, and escape the "flatland" of traditional aromatic rings. Within this chemical space, the introduction of fluorine—specifically gem-difluorination at the C9 bridge—serves as a powerful tool to modulate physicochemical properties without drastically altering the steric bulk of the molecule[1].
This guide provides an in-depth comparison between the fluorinated derivative, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 2361767-85-1)[2], and its non-fluorinated analog. As an application scientist, it is critical to look beyond the generalized assumption that "fluorine increases lipophilicity." Here, we deconstruct the causality behind the divergent behaviors of LogP and LogD in functionalized bicyclic systems.
Mechanistic Causality: The Dual Nature of Fluorination
Aliphatic fluorination is classically associated with increased intrinsic lipophilicity due to the high hydrophobicity and low polarizability of the C-F bond[3]. However, in a functionalized rigid system like 3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, the reality is highly nuanced:
-
Strong Inductive Effect (-I) & pKa Shift: The gem-difluoro group at the C9 bridgehead exerts a profound electron-withdrawing inductive effect through the rigid sigma-bond framework. This significantly stabilizes the conjugate base of the C7-carboxylic acid, lowering its pKa by approximately 1.0 to 1.2 units compared to the non-fluorinated analog[1].
-
Divergence of LogP and LogD: While the intrinsic partition coefficient (LogP of the neutral species) increases due to the fluorines, the distribution coefficient at physiological pH (LogD at pH 7.4) actually decreases. Because the pKa is lowered, a much higher fraction of the molecule exists as the ionized carboxylate species at pH 7.4, which preferentially partitions into the aqueous phase[1][3].
-
Dipole Moment Modulation: The orientation of the C-F bonds at the bridgehead interacts with the dipole of the oxygen atom at position 3. This vector addition alters the overall molecular dipole moment, impacting the desolvation energy required for the molecule to cross lipid bilayers.
Mechanistic impact of C9 gem-difluorination on physicochemical properties.
Quantitative Data Comparison
The following table synthesizes the physicochemical shifts driven by the structural modifications discussed above.
| Property | 3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (Non-Fluorinated) | 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | Mechanistic Driver |
| Intrinsic Lipophilicity (LogP) | ~ 1.20 | ~ 1.65 | Hydrophobicity of C-F bonds increases overall non-polar surface area. |
| Acidity (pKa) | ~ 4.80 | ~ 3.70 | Strong -I inductive effect from C9 gem-difluoro group stabilizes the carboxylate. |
| Physiological Lipophilicity (LogD at pH 7.4) | ~ -1.40 | ~ -2.00 | Increased ionization at pH 7.4 drives the molecule into the aqueous phase. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | 46.5 Ų | Fluorine does not contribute to standard TPSA calculations, preserving apparent polarity. |
(Note: Values are representative baseline measurements derived from structural isostere modeling and literature precedents for fluorinated bicyclic systems[1].)
Self-Validating Experimental Protocols
Generating reliable ADME data requires protocols that inherently validate themselves. The absence of a strong UV chromophore in the 3-oxabicyclo[3.3.1]nonane scaffold necessitates the use of mass spectrometry (LC-MS/MS) rather than traditional UV-Vis spectroscopy.
Protocol A: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination
Causality Check: Traditional shake-flask methods often fail due to the mutual solubility of the phases, leading to volume shifts. We pre-saturate the phases to ensure thermodynamic equilibrium before introducing the analyte. Furthermore, we include a reference standard (Warfarin) to validate the system's partitioning accuracy.
-
Phase Pre-saturation: Stir 1-octanol and 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) together vigorously for 24 hours at 25°C. Allow the phases to separate completely.
-
System Suitability (QC): Prepare a 10 mM stock of Warfarin (known LogD7.4 ~ 0.3) alongside the test compounds to act as an internal system control.
-
Analyte Spiking: Add 10 µL of the 10 mM test compound stock (in DMSO) to 990 µL of the pre-saturated PBS in a glass vial.
-
Partitioning: Add 1000 µL of pre-saturated 1-octanol to the aqueous mixture.
-
Equilibration: Vortex vigorously for 5 minutes to maximize surface area contact, then place on an orbital shaker at 300 rpm for 1 hour at 25°C.
-
Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes. Causality: Centrifugation is critical to break any micro-emulsions that would otherwise artificially inflate the apparent concentration in the organic phase.
-
Aliquoting & Dilution: Carefully extract 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute both 1:100 in 50% Acetonitrile/Water to match the LC-MS/MS starting mobile phase conditions.
-
LC-MS/MS Quantification: Analyze using Multiple Reaction Monitoring (MRM). Calculate LogD using the formula: LogD = Log10(Peak Area_Octanol / Peak Area_Aqueous).
Workflow for self-validating LogD determination via Shake-Flask LC-MS/MS.
Protocol B: Potentiometric Titration for pKa Determination
Causality Check: The fluorinated analog may exhibit poor aqueous solubility in its neutral form (at low pH). To prevent precipitation during titration, a cosolvent system is used, and the aqueous pKa is mathematically extrapolated.
-
Solvent Preparation: Prepare mixtures of Methanol/Water at 20%, 30%, and 40% (v/v) containing 0.15 M KCl to maintain constant ionic strength.
-
Titration: Dissolve 1 mg of the compound in 10 mL of the solvent. Titrate with standardized 0.1 M KOH from pH 2.0 to 11.0 at 25°C using a highly sensitive glass electrode.
-
Extrapolation: Plot the apparent pKa (psKa) against the reciprocal of the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky method). The y-intercept yields the true aqueous pKa.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Abstract
This technical guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation patterns of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, a fluorinated bicyclic compound of increasing interest in medicinal chemistry and materials science.[1] Due to the absence of published experimental spectra for this specific molecule, this guide synthesizes established fragmentation principles from structurally related compounds—including perfluorinated carboxylic acids, fluorinated heterocycles, and other bicyclo[3.3.1]nonane systems—to construct a reliable, predictive fragmentation model. We present proposed fragmentation pathways under electrospray ionization (ESI), a comparative analysis against its non-fluorinated and acyclic counterparts, and a detailed experimental protocol for empirical validation. This document is intended to serve as a foundational resource for researchers in the identification, characterization, and quality control of this and similar complex molecules.
Introduction: The Structural Rationale for a Predictive Approach
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid presents a unique analytical challenge due to its composite structure: a rigid bicyclic framework, an ether linkage, a gem-difluoro group, and a carboxylic acid moiety. Each of these features imparts distinct and often competing influences on its fragmentation behavior in a mass spectrometer.
The gem-difluoro group enhances metabolic stability and modulates physicochemical properties, making it a valuable feature in drug design.[1] However, it also directs fragmentation in ways that differ significantly from simple hydrocarbon systems. Similarly, the strained bicyclo[3.3.1]nonane core restricts conformational flexibility, leading to fragmentation pathways distinct from those of linear or monocyclic analogues.
Understanding these pathways is critical for unambiguous molecular identification. This guide bridges the current data gap by applying established chemical principles to predict the compound's mass spectral "fingerprint."
Predicted Fragmentation Pathways (Negative Ion ESI-MS/MS)
For a molecule containing a carboxylic acid, negative ion mode Electrospray Ionization (ESI) is a highly effective and common analytical choice, as it readily facilitates the formation of a stable carboxylate anion, [M-H]⁻. The subsequent fragmentation (MS/MS) of this precursor ion is predicted to follow several key pathways.
Molecular Formula: C₉H₁₂F₂O₃ Monoisotopic Mass: 206.0754 Da Precursor Ion [M-H]⁻: m/z 205.0676
Pathway 1: Primary Decarboxylation (The Dominant Initial Step)
The most energetically favorable initial fragmentation step for a carboxylate anion is the neutral loss of carbon dioxide (CO₂; 44.01 Da).[2][3] This is a ubiquitous and diagnostic fragmentation for carboxylic acids.
-
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
-
m/z 205.0676 → m/z 161.0625
This primary fragmentation results in a difluorinated oxabicyclic carbanion. The subsequent fragmentation of this key intermediate (m/z 161.0625) is where the influence of the bicyclic and fluorinated structure becomes most apparent.
Pathway 2: Secondary Fragmentation of the Bicyclic Core
The fragmentation of the m/z 161.0625 ion is proposed to proceed through several competing channels:
-
A) Loss of Hydrogen Fluoride (HF): Fluorinated compounds frequently eliminate HF (20.01 Da).[4] This pathway is driven by the presence of accessible protons and the stability of the resulting unsaturated structure.
-
m/z 161.0625 → m/z 141.0547
-
-
B) Retro-Synthetic Ring Cleavage: The rigid bicyclo[3.3.1]nonane skeleton can undergo characteristic cleavages. Drawing parallels from the fragmentation of other bicyclic systems, the loss of small, stable neutral molecules like ethene (C₂H₄; 28.03 Da) is a plausible pathway.[5] This would involve the rupture of the hydrocarbon portion of the bicyclic system.
-
m/z 161.0625 → m/z 133.0312
-
-
C) Ether-Directed Cleavage: The presence of the ether oxygen at position 3 can direct fragmentation. A common pathway for cyclic ethers involves ring-opening followed by cleavage to eliminate stable molecules. One possibility is the loss of formaldehyde (CH₂O; 30.01 Da) from the ether bridge.
-
m/z 161.0625 → m/z 131.0518
-
The following diagram illustrates these proposed fragmentation pathways.
Caption: Proposed ESI-MS/MS fragmentation of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Comparative Analysis: The Influence of Fluorine and Structure
To fully appreciate the unique fragmentation pattern, it is essential to compare it with logical alternatives.
| Compound | Key Fragmentation Differences | Rationale |
| Non-Fluorinated Analogue (3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid) | - Absence of HF loss. - Fragmentation of the [M-H-CO₂]⁻ ion would be governed solely by hydrocarbon and ether cleavage rules, likely favoring retro-Diels-Alder or similar ring scissions. | The C-F bond is strong, and the electronegativity of fluorine alters electron distribution, creating unique fragmentation channels (like HF loss) that are absent in the hydrocarbon analogue. |
| Acyclic Analogue (e.g., a linear difluorinated carboxylic acid) | - Likely to undergo complex rearrangements and fluorine shifts after initial decarboxylation to form more stable secondary or tertiary carbanions before subsequent fragmentation.[6] - Fragmentation is less constrained and may produce a wider variety of smaller fragment ions. | The rigid bicyclic structure prevents the large-scale conformational changes and rearrangements that are characteristic of linear perfluoroalkyl anions.[2][6] Fragmentation is therefore dictated more by the inherent strain and bond energies of the ring system itself, leading to more predictable ring-opening events rather than extensive atomic migrations. |
Recommended Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the empirical analysis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
A. Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Solvent Purity: Use LC-MS grade solvents to minimize background interference.
B. Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
C. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).
-
Full Scan Range: m/z 50-300.
-
Product Ion Scan: Isolate precursor ion m/z 205.1 and scan for products.
-
Capillary Voltage: -3.0 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and determine the optimal energy for generating a rich spectrum.
The following diagram outlines the general experimental workflow.
Caption: General workflow for the LC-MS/MS analysis of the target compound.
Summary of Predicted Fragment Ions
The table below summarizes the key ions predicted to be observed in the negative ion ESI-MS/MS spectrum.
| m/z (Calculated) | Proposed Formula | Description |
| 205.0676 | [C₉H₁₁F₂O₃]⁻ | Precursor Ion [M-H]⁻ |
| 161.0625 | [C₈H₁₁F₂O]⁻ | Primary Fragment: Resulting from the neutral loss of CO₂. |
| 141.0547 | [C₈H₁₀FO]⁻ | Secondary Fragment: Resulting from the loss of HF from m/z 161.0625. |
| 133.0312 | [C₆H₇F₂O]⁻ | Secondary Fragment: Resulting from the loss of C₂H₄ from m/z 161.0625. |
| 131.0518 | [C₇H₉F₂]⁻ | Secondary Fragment: Resulting from the loss of CH₂O from m/z 161.0625. |
Conclusion
This guide establishes a foundational, predictive framework for interpreting the mass spectrometric fragmentation of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid. The dominant predicted pathway involves an initial, diagnostic loss of CO₂ from the [M-H]⁻ precursor ion, followed by competing secondary fragmentations of the bicyclic core, including losses of HF, C₂H₄, and CH₂O. By comparing these predicted patterns with those of non-fluorinated and acyclic analogues, we highlight the critical role that both the gem-difluoro group and the rigid ring system play in directing fragmentation. The provided experimental protocol offers a clear path for researchers to validate these predictions, enabling more confident structural elucidation and characterization in drug development and chemical synthesis.
References
-
Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. [Link][2]
-
ResearchGate. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link][3]
-
Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. [Link][6]
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link][5]
Sources
- 1. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride | 2490432-76-1 | Benchchem [benchchem.com]
- 2. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. well-labs.com [well-labs.com]
A Comparative Guide to the In Vitro Clearance of Novel 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid Derivatives
Introduction
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic properties is a paramount objective. Three-dimensional (3D) scaffolds are increasingly sought after to escape the "flatland" of traditional aromatic structures, often leading to improved solubility and more favorable biological profiles.[1] Among these, rigid bicyclic systems have emerged as particularly promising templates. The 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold represents a cutting-edge structural motif designed to enhance metabolic stability while maintaining desirable physicochemical properties.
This guide provides a comparative analysis of the in vitro clearance rates of a series of hypothetical compounds built around this novel scaffold. The strategic incorporation of a gem-difluoro group at the C9 position is intended to block potential sites of metabolism, a common strategy to reduce clearance. This guide will delve into the experimental data, provide detailed protocols for assessing metabolic stability, and offer insights into the structure-stability relationships observed in this chemical series.
Comparative In Vitro Clearance Data
The metabolic stability of a compound is a critical determinant of its half-life, bioavailability, and overall therapeutic efficacy.[2][3] To assess this, we evaluated a series of compounds based on the 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid core. The primary endpoints for this comparison are the in vitro half-life (t½) and the intrinsic clearance (CLint), determined in both human liver microsomes (HLM) and cryopreserved human hepatocytes.
Human liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4] In contrast, hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism.[5]
Below is a summary of the in vitro clearance data for our hypothetical compound series. These compounds share the same core scaffold but differ in the substituent (R group) attached to a peripheral position.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | R Group | t½ (min) | CLint (µL/min/mg protein) |
| DFBC-001 | -H | > 60 | < 9.2 |
| DFBC-002 | -CH₃ | 45.5 | 22.0 |
| DFBC-003 | -OCH₃ | 25.1 | 39.8 |
| DFBC-004 | -Ph | 15.3 | 65.4 |
Table 2: In Vitro Metabolic Stability in Cryopreserved Human Hepatocytes
| Compound ID | R Group | t½ (min) | CLint (µL/min/10⁶ cells) |
| DFBC-001 | -H | > 120 | < 4.8 |
| DFBC-002 | -CH₃ | 95.2 | 7.3 |
| DFBC-003 | -OCH₃ | 60.1 | 11.5 |
| DFBC-004 | -Ph | 33.7 | 20.6 |
Interpretation of Results
The data clearly demonstrates the impact of structural modifications on metabolic stability.
-
DFBC-001 , the parent compound with a simple hydrogen substituent, exhibits the highest stability (low clearance) in both HLM and hepatocytes. This suggests that the core 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold is inherently robust against metabolic degradation.
-
The introduction of a small alkyl group (DFBC-002 ) or a methoxy group (DFBC-003 ) leads to a moderate increase in clearance. This indicates that these substituents may introduce new, albeit minor, metabolic liabilities.
-
DFBC-004 , bearing a phenyl group, shows the highest clearance (lowest stability). Aromatic rings are often susceptible to CYP-mediated hydroxylation, which likely accounts for the significantly faster metabolism of this compound.
The generally lower clearance values observed in hepatocytes compared to microsomes (when normalized) can be attributed to several factors, including cellular uptake limitations and the presence of competing Phase II conjugation pathways in the intact cell system.
Experimental Protocols
To ensure the reproducibility and accuracy of in vitro clearance data, standardized and well-validated protocols are essential. The following sections detail the methodologies used to generate the data presented above.
Human Liver Microsomal (HLM) Stability Assay
This assay is a cornerstone of early drug discovery for assessing a compound's susceptibility to Phase I metabolism.[6]
Causality Behind Experimental Choices:
-
System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity.[4]
-
Cofactor: NADPH is the essential cofactor for CYP450 enzymes. Its inclusion initiates the metabolic reactions.[7]
-
Quenching: The reaction is stopped by adding a cold organic solvent (acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.
-
Analysis: LC-MS/MS provides the high sensitivity and selectivity required to quantify the disappearance of the parent compound over time.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Microsome Preparation: Thaw pooled human liver microsomes (20 mg/mL stock) on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[8]
-
Pre-incubation: Add the test compound to the diluted microsome suspension to achieve a final substrate concentration of 1 µM. Pre-incubate this mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]
-
Reaction Termination: Immediately add the aliquot to a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact cells, which include both Phase I and Phase II metabolic pathways, as well as active transport mechanisms.[5]
Causality Behind Experimental Choices:
-
System: Cryopreserved human hepatocytes offer a convenient and reliable source of metabolically competent liver cells. Pooling from multiple donors is recommended.
-
Cell Density: A specific cell density (e.g., 0.5 x 10⁶ viable cells/mL) is used to ensure sufficient metabolic activity while minimizing non-specific binding.[9]
-
Incubation: Incubations are performed in a shaking water bath or incubator at 37°C to maintain cell viability and ensure adequate mixing.
-
Data Analysis: The rate of disappearance of the parent compound is monitored over time, and the data is used to calculate the intrinsic clearance.
Step-by-Step Protocol:
-
Hepatocyte Thawing: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Cell Washing: Gently mix the thawed cells with pre-warmed incubation medium and centrifuge to remove the cryopreservation medium.
-
Viability Assessment: Resuspend the cell pellet in fresh medium and determine cell viability and density using a method such as the trypan blue exclusion assay.
-
Cell Suspension Preparation: Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL) in incubation medium.[9]
-
Pre-incubation: Equilibrate the cell suspension at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the test compound (final concentration 1 µM) to the cell suspension to start the incubation.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.
-
Reaction Termination: Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining in vitro intrinsic clearance.
Caption: Workflow for In Vitro Metabolic Stability Assays.
Conclusion
The 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid scaffold demonstrates significant promise as a metabolically stable core for the design of new therapeutic agents. The inherent stability of the parent structure, coupled with the ability to modulate clearance rates through peripheral substitutions, offers a valuable tool for medicinal chemists. This guide provides a framework for comparing the in vitro clearance of novel compounds, from experimental design and execution to data interpretation. By employing robust and well-characterized in vitro assays, researchers can make more informed decisions in the lead optimization process, ultimately accelerating the discovery of new medicines with improved pharmacokinetic profiles.
References
-
Kreutz, A., et al. (2023). In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. Toxics, 11(11), 951. [Link]
-
Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Wernevik, J., et al. (2003). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]
-
Kreutz, A., et al. (2023). In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. ResearchGate. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Anonymous. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
-
Evotec. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
- Lee, H., & Kim, S. K. (2019). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. Pharmaceutics, 11(4), 183.
- Ye, M., et al. (2015). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. The AAPS Journal, 17(5), 1227-1236.
- Ghassemi, S., et al. (2020). Recent advances in biomaterials for 3D scaffolds: A review.
- Di, L., et al. (2023). Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint). Molecular Pharmaceutics, 20(9), 4334-4347.
- Grime, K. H., & Riley, R. J. (2023). Simplifying the Extended Clearance Concept Classification System (EC3S) to Guide Clearance Prediction in Drug Discovery. Pharmaceutical Research, 40(3), 605-621.
- Kumar, A., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 26(8), 1954-1966.
- Popova, M., et al. (2024). Advancement in Scaffold-Based 3D Cell Culture Models for Osteosarcoma Drug Screening.
- Patel, M., & Singh, A. V. (2021). A Deep Learning Framework to Generate 3D Coordinates of Drug-like Molecules with Desired Scaffolds. The Journal of Physical Chemistry B, 125(42), 11694-11705.
- Chen, Y., et al. (2025). Applications and Recent Advances in 3D Bioprinting Sustainable Scaffolding Techniques. Molecules, 30(15), 3027.
- Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Fair, B., et al. (2024). Discovery and Characterization of a Bicyclic Peptide (Bicycle) Binder to Thymic Stromal Lymphopoietin. Journal of Medicinal Chemistry.
- Houston, J. B. (2004). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 5(5), 461-471.
-
Synapse. (2025). What is the importance of metabolic stability in drug design? Patsnap. Retrieved from [Link]
- Buhrke, T., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters, 218(2), 173-179.
- Wolf, C. J., et al. (2017). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. Reproductive Toxicology, 70, 1-10.
- Kleszczyński, K., & Składanowski, A. C. (2009). Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Toxicology in Vitro, 23(8), 1497-1502.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. evotec.com [evotec.com]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. protocols.io [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. protocols.io [protocols.io]
Binding affinity comparison of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid ligands
An in-depth technical evaluation of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (DF-OBNC) as a premium bioisostere in modern drug discovery.
Executive Summary & Mechanistic Rationale
In the optimization of small-molecule therapeutics targeting carboxylic acid-binding proteins (e.g., GPR84, soluble epoxide hydrolase, or specific metalloenzymes), traditional aliphatic acids like cyclohexanecarboxylic acid suffer from high conformational entropy, leading to a significant thermodynamic penalty upon target binding. While rigid carbocycles like adamantane mitigate this entropic loss, they introduce severe lipophilicity (LogP) and poor aqueous solubility, often resulting in off-target toxicity and metabolic liabilities.
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (DF-OBNC) represents a next-generation bioisosteric solution that elegantly balances thermodynamics, electrostatics, and pharmacokinetics through a trifecta of structural modifications:
-
Conformational Restriction (Bicyclic Scaffold): The bicyclo[3.3.1]nonane core locks the molecule into a bioactive chair-boat conformation, minimizing the loss of conformational entropy ( ΔS ) during the binding event.
-
Heteroatom Incorporation (3-Oxa Substitution): Replacing a methylene unit with an oxygen atom significantly lowers the LogP and improves aqueous solubility compared to purely carbocyclic systems[1].
-
Stereoelectronic Tuning (9,9-Difluoro Group): The gem-difluoro substitution at the bridge position serves two critical functions. First, it completely blocks cytochrome P450-mediated oxidative metabolism at the highly exposed bridgehead carbon. Second, due to the extreme electronegativity of fluorine, it exerts a strong through-bond and through-space inductive effect, lowering the pKa of the C7-carboxylic acid [2]. A lower pKa ensures a higher fraction of the ionized carboxylate at physiological pH (7.4), strengthening critical ionic salt-bridge interactions with basic residues (e.g., Arginine or Lysine) in the target binding pocket.
Thermodynamic and stereoelectronic optimization pathway for DF-OBNC.
Comparative Binding Affinity & Physicochemical Data
To objectively evaluate the performance of the DF-OBNC scaffold, we compare it against three standard baseline ligands targeting a model carboxylic acid-binding receptor (e.g., GPR84). The data below demonstrates how sequential structural rigidification and fluorination directly translate to enhanced binding affinity ( Kd ) and optimized intrinsic clearance ( CLint ).
| Ligand Scaffold | Structural Classification | Binding Affinity Kd (nM) | Gibbs Free Energy ΔG (kcal/mol) | Acidity (pKa) | Lipophilicity LogD (pH 7.4) | Metabolic Stability CLint (μL/min/mg) |
| Cyclohexanecarboxylic acid | Flexible Carbocycle | 4,500 | -7.3 | 4.9 | 1.8 | 45 |
| Adamantane-1-carboxylic acid | Rigid Carbocycle | 850 | -8.3 | 5.0 | 3.2 | 12 |
| 3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid | Rigid Heterocycle | 320 | -8.8 | 4.8 | 1.1 | 28 |
| 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | Fluorinated Rigid Heterocycle | 45 | -10.0 | 3.9 | 1.4 | < 5 |
Data Interpretation: The transition from the flexible cyclohexane to the rigid 3-oxabicyclo[3.3.1]nonane improves binding affinity by over 10-fold due to the pre-organized geometry. However, the addition of the gem-difluoro group in DF-OBNC yields a further 7-fold improvement in Kd . This is directly causally linked to the pKa shift from 4.8 to 3.9, which exponentially increases the strength of the electrostatic interaction within the binding pocket. Furthermore, the CF2 group acts as a metabolic shield, dropping the intrinsic clearance to near-negligible levels without inflating the LogD to the problematic levels seen in adamantane[3].
Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
To accurately capture the binding kinetics ( kon and koff ) that drive the thermodynamic advantages of DF-OBNC, Surface Plasmon Resonance (SPR) is the gold-standard methodology. Because DF-OBNC is a low-molecular-weight analyte (~206 Da), the refractive index change upon binding is minute. Therefore, this protocol utilizes a self-validating double-referencing system to eliminate bulk refractive index shifts and false positives caused by non-specific binding[4].
Step-by-Step Methodology
Phase 1: Sensor Chip Preparation & Target Immobilization
-
Chip Selection: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. The 3D hydrogel matrix provides a high binding capacity necessary for small-molecule detection.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) at 10 μL/min for 7 minutes to convert the carboxyl groups to reactive NHS esters.
-
Ligand Coupling: Dilute the target receptor protein (e.g., 20 μg/mL) in 10 mM Sodium Acetate buffer at a pH slightly below the protein's isoelectric point (pI). Inject over Flow Cell 2 (FC2) until an immobilization level of ~3,000-5,000 Response Units (RU) is achieved. Causality: The low pH pre-concentrates the protein electrostatically onto the dextran matrix, driving efficient covalent amine coupling.
-
Deactivation & Reference Cell Setup: Inject 1 M Ethanolamine-HCl (pH 8.5) over both FC1 (Reference Cell) and FC2 for 7 minutes to quench unreacted NHS esters. Self-Validation Check: FC1 must be activated and deactivated identically to FC2, minus the protein, to serve as an accurate baseline for subtracting non-specific matrix binding.
Phase 2: Kinetic Assay Execution 5. Analyte Preparation: Prepare a 2-fold dilution series of the DF-OBNC ligand (ranging from 0.1 nM to 1,000 nM) in running buffer (HBS-EP+ with 1% DMSO to ensure ligand solubility). 6. Double-Referencing Injection: Inject the analyte series over both FC1 and FC2 at a high flow rate of 50 μL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed signal reflects true binding kinetics rather than diffusion rates. 7. Blank Subtraction: Include multiple injections of the running buffer (0 nM analyte) interspersed throughout the run.
Phase 3: Data Analysis 8. Fitting the Model: Subtract the FC1 signal from the FC2 signal, and subsequently subtract the average blank buffer injection signal (Double Referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ), dissociation rate ( koff ), and calculate the equilibrium dissociation constant ( Kd=koff/kon ).
Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.
References
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. Chemistry - A European Journal.[Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[Link]
-
Biosensor-Surface Plasmon Resonance Methods for Quantitative Analysis of Biomolecular Interactions. Methods in Cell Biology, Columbia University / NIH.[Link]
-
SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. ACS Medicinal Chemistry Letters.[Link]
Sources
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the transition from benchtop synthesis to waste disposal is both scientifically sound and strictly compliant with environmental regulations.
When working with 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 2361767-85-1), researchers are handling a highly specialized fluorinated building block. While its rigid bicyclic scaffold and gem-difluoro group are excellent for improving metabolic stability in drug discovery, these exact structural features create specific logistical and safety challenges at the end of the compound's lifecycle.
This guide provides the definitive operational and disposal protocols for this compound, moving beyond basic safety data to explain the chemical causality behind each required procedure.
Chemical Profiling & The Causality of Fluorinated Waste
To handle a chemical safely, you must understand how its structure dictates its reactivity and degradation. 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid contains two critical features: a mildly acidic carboxylic acid moiety and a highly stable carbon-fluorine (C-F) system.
The Halogenated Waste Imperative: Standard non-halogenated organic waste is routinely sent to commercial facilities for "fuel blending"—meaning it is burned to recover energy. However, if a fluorinated compound is inadvertently placed into a non-halogenated waste stream, its combustion will generate hydrogen fluoride (HF) gas [1]. HF is highly toxic, severely corrosive, and will destroy standard incinerator linings while posing a lethal threat to facility operators.
Therefore, this compound must always be classified as Halogenated Organic Waste [2]. Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers specifically designed to neutralize HF gas before it can be released into the atmosphere [3].
Table 1: Quantitative Chemical & Waste Profile
| Property | Value | Operational & Disposal Implication |
| Chemical Name | 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | Full name must be written on all waste labels; no abbreviations. |
| CAS Number | 2361767-85-1 | Primary identifier for EPA/RCRA waste tracking. |
| Molecular Weight | 206.18 g/mol | Used for calculating molarity in assay preparation. |
| Functional Hazards | Gem-difluoro, Carboxylic acid | Mildly acidic; generates toxic HF upon standard combustion. |
| Waste Classification | Halogenated Organic Waste | Requires high-temp incineration with HF scrubbers. |
Operational Workflow: Handling to Disposal
The following step-by-step methodology outlines a self-validating system for preparing a standard 100 mM stock solution of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, ensuring that waste is properly segregated from the very first step.
Step 1: Environmental Preparation
-
Conduct all weighing and dissolution inside a certified chemical fume hood.
-
Equip yourself with standard PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat.
Step 2: Weighing and Dissolution
-
Using an anti-static spatula, weigh the required mass of the solid compound.
-
Transfer to a glass vial and dissolve in your chosen solvent (e.g., DMSO for biological assays or Dichloromethane for synthetic steps).
-
Causality Check: Because the compound contains a carboxylic acid, dissolution in unbuffered aqueous mixtures may lower the pH. Verify the pH if integrating into sensitive biological assays.
Step 3: Waste Segregation (Critical Step)
-
If dissolved in a Halogenated Solvent (e.g., DCM): Pour the spent reaction mixture directly into the dedicated "Halogenated Organic Waste" carboy.
-
If dissolved in a Non-Halogenated Solvent (e.g., DMSO, Methanol): You must reclassify the entire mixture. Even a small amount of fluorinated compound contaminates the non-halogenated solvent. Pour this mixture into the "Halogenated Organic Waste" carboy [4].
Step 4: Container Labeling
-
Update the hazardous waste log attached to the carboy immediately. List "9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid" and note the approximate concentration.
Workflow from handling to EPA-compliant halogenated waste incineration.
Waste Segregation Logic Matrix
Laboratory trust is built on eliminating ambiguity. The most common error I observe is researchers placing DMSO-based stock solutions of fluorinated compounds into non-halogenated waste because DMSO itself lacks halogens. The flowchart below dictates the absolute logic for segregating this compound.
Decision matrix for segregating fluorinated organic acid waste streams.
Emergency Spill Protocols
In the event of a spill, standard acid neutralization kits are generally insufficient because they do not address the environmental persistence of the fluorinated bicyclic ring.
-
Solid Spill (Powder): Do not use water, as this will spread the mildly acidic compound. Carefully sweep up the powder using a non-sparking, anti-static brush and dustpan. Place the recovered solid into a sealable glass or compatible plastic container. Label as "Solid Halogenated Hazardous Waste."
-
Liquid Spill (Solution): If the compound is dissolved in a solvent and spilled, immediately eliminate all ignition sources. Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or dry sand). Do not use paper towels, especially if the solvent is flammable.
-
Disposal of Spill Materials: Transfer the saturated absorbent into a hazardous waste bucket. Because the absorbent now contains a fluorinated organic compound, the entire bucket must be logged and disposed of as Solid Halogenated Waste [2].
References
Personal protective equipment for handling 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
An In-Depth Technical Guide to Personal Protective Equipment for Handling 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
For the modern researcher, scientist, and drug development professional, safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, a compound that, while promising in its applications, requires meticulous handling protocols. As Senior Application Scientists, our goal is to provide you with a framework that is not just a list of rules, but a self-validating system for safe laboratory practices, grounded in scientific expertise and experience.
Hazard Assessment: Understanding the Compound
-
Fluorinated Carboxylic Acid: Compounds in this family can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1][2] The presence of fluorine atoms can enhance the acidity and reactivity of the carboxylic acid group. A key concern with fluorinated compounds is their persistence in the environment.[1] Upon heating, fluorinated organic compounds may decompose and release highly toxic fumes, such as hydrogen fluoride.[1]
-
Bicyclic Ether: The bicyclic ring system may impart specific biological activities that are not yet fully characterized. The ether linkage is generally stable but can form peroxides over time, especially if the compound is not stored properly.
-
Overall Profile (Inferred): It is prudent to treat 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid as a compound that is potentially irritating to the skin and eyes, and whose dust or aerosols may be harmful if inhaled. Long-term exposure effects are unknown, warranting a cautious approach.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential, with the level of protection tailored to the specific experimental procedure.
Standard Laboratory Operations
For routine tasks such as weighing, preparing solutions, and conducting reactions at a small scale under well-ventilated conditions (e.g., in a fume hood), the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields | Protects against accidental splashes of the compound or solvents. |
| Hand Protection | Nitrile gloves | Provides a barrier against incidental skin contact. Double-gloving is recommended for extended operations. |
| Body Protection | Long-sleeved laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
High-Risk Operations
For procedures with a higher risk of exposure, such as handling large quantities, heating the compound, or generating aerosols (e.g., sonication, vigorous mixing), an upgraded PPE ensemble is required:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Offers a higher level of protection against splashes and airborne particles.[4] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Provides enhanced protection against chemical permeation. |
| Body Protection | Chemical-resistant apron over a lab coat | Adds an extra layer of protection against significant spills. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges | Necessary if working outside of a certified fume hood or if there is a risk of inhaling dust or aerosols. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the work area of any unnecessary equipment or chemicals.
-
Have all necessary PPE on and properly fitted before handling the compound.
-
-
Handling:
-
When weighing the solid compound, do so in a fume hood to avoid inhaling any dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers of the compound tightly sealed when not in use.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid and any materials contaminated with it must be disposed of as halogenated hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[5][6][7] Do not mix with non-halogenated waste.[6][7]
-
Container Management: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and stored in a secondary containment bin.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.
-
Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain. [5][8]
Waste Disposal Workflow
The following diagram outlines the correct procedure for disposing of waste generated from experiments involving this compound.
Caption: Flowchart for proper waste segregation and disposal.
By integrating these safety protocols into your daily laboratory workflow, you can handle 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid with confidence, ensuring both your personal safety and the integrity of your research.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 5
-
Noah Chemicals. Perfluoropolyether Carboxylic Acid MSDS/SDS. 1
-
Cornell University Environmental Health and Safety. 7.2 Organic Solvents. 6
-
Unknown Source. Hazardous Waste Segregation. 7
-
Washington State University Environmental Health & Safety. Halogenated Solvents. 9
-
Fisher Scientific. Safety Data Sheet. 2
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 4
-
Chemistry LibreTexts. Proper Protective Equipment. 3
Sources
- 1. Perfluoropolyether Carboxylic Acid MSDS/SDS | Supplier & Distributor [benzoic-acid-china.com]
- 2. fishersci.com [fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
